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  • Product: Methyl 2-fluoro-5-methyl-3-nitrobenzoate
  • CAS: 1365988-42-6

Core Science & Biosynthesis

Foundational

Methyl 2-fluoro-5-methyl-3-nitrobenzoate chemical structure

This guide provides a comprehensive technical analysis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate , a critical intermediate in the synthesis of polysubstituted benzimidazoles, quinazolinones, and kinase inhibitors. CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate , a critical intermediate in the synthesis of polysubstituted benzimidazoles, quinazolinones, and kinase inhibitors.

CAS No: 1365988-42-6 Role: Advanced Intermediate for Heterocyclic Scaffold Construction

Executive Summary

Methyl 2-fluoro-5-methyl-3-nitrobenzoate is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The presence of a nucleofugal fluorine atom activated by an ortho-nitro group and an ortho-ester moiety makes this compound a premier scaffold for Nucleophilic Aromatic Substitution (SNAr) . It serves as a linchpin in medicinal chemistry for accessing 7-substituted benzimidazoles and quinazolin-4-ones , structural motifs frequently observed in PARP inhibitors, MEK inhibitors, and other ATP-competitive kinase inhibitors.

Chemical Structure & Physicochemical Properties[1][2]

The molecule features a trisubstituted benzene ring where the steric and electronic environments are tightly controlled. The C2-fluorine is the reactive center, electronically activated by the electron-withdrawing nitro (C3) and ester (C1) groups, while the C5-methyl group provides a handle for hydrophobic interactions or late-stage benzylic oxidation.

Table 1: Physicochemical Profile
PropertyValueContext
IUPAC Name Methyl 2-fluoro-5-methyl-3-nitrobenzoateOfficial nomenclature
CAS Number 1365988-42-6Specific isomer identifier
Molecular Formula C₉H₈FNO₄MW: 213.16 g/mol
Appearance Pale yellow to off-white solidTypical for nitro-aromatics
LogP (Calc) ~2.1Moderate lipophilicity
H-Bond Acceptors 5 (NO₂, Ester O)Key for binding affinity
Reactive Handle C2-FluorineSNAr "Hotspot"
Structural Analysis Diagram

The following diagram illustrates the electronic activation leading to the molecule's reactivity profile.

G Core Methyl 2-fluoro-5-methyl-3-nitrobenzoate Nitro C3-Nitro Group (Electron Withdrawing) Activates C2-F Core->Nitro Ester C1-Methyl Ester (Electron Withdrawing) Activates C2-F Core->Ester Fluoro C2-Fluorine (Leaving Group) Site of SnAr Core->Fluoro Methyl C5-Methyl (Steric/Hydrophobic) Core->Methyl Nitro->Fluoro Inductive Activation Ester->Fluoro Inductive Activation

Figure 1: Electronic activation map showing the synergistic effect of Nitro and Ester groups on the Fluorine leaving group.[1]

Synthetic Routes

The synthesis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate is typically achieved via the regioselective nitration of methyl 2-fluoro-5-methylbenzoate. The directing effects of the substituents ensure the nitro group enters the C3 position.

Mechanism of Regioselectivity
  • Precursor: Methyl 2-fluoro-5-methylbenzoate.

  • Directing Groups:

    • Fluorine (C2): Ortho/Para director. Directs to C3 (ortho) and C5 (para - blocked).

    • Methyl (C5): Ortho/Para director. Directs to C4 and C6.[2]

    • Ester (C1): Meta director. Directs to C3.

  • Consensus: The C3 position is synergistically activated by the ortho-directing Fluorine and the meta-directing Ester, making it the primary site for electrophilic aromatic substitution (Nitration).

Standard Experimental Protocol (Nitration)

Note: This protocol is adapted from standard nitration procedures for deactivated benzoates.

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve Methyl 2-fluoro-5-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Dropwise add a mixture of Fuming HNO₃ (1.2 eq) and H₂SO₄, maintaining internal temperature <10°C to prevent over-nitration.

    • Stir at 0–25°C for 2–4 hours. Monitor by TLC/LCMS.

    • Quench: Pour reaction mixture onto crushed ice.

    • Isolation: Filter the resulting precipitate (pale solid). Wash with cold water to remove acid traces.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Reactivity & Applications in Drug Discovery

This molecule is a "gateway" scaffold. Its primary utility lies in the SNAr displacement of the fluorine , followed by nitro reduction and cyclization . This sequence is the industry standard for generating Benzimidazole-7-carboxylates .

Workflow: Synthesis of Benzimidazole Scaffolds
  • Step 1: SNAr Displacement

    • The C2-Fluorine is displaced by a primary amine (R-NH₂).

    • Conditions: R-NH₂, DIPEA, THF or DMF, 60°C.

    • Product: Methyl 2-(alkylamino)-5-methyl-3-nitrobenzoate.

  • Step 2: Nitro Reduction

    • The C3-Nitro group is reduced to an amine.

    • Conditions: H₂, Pd/C (catalytic) or Fe/NH₄Cl.

    • Product: Methyl 2-(alkylamino)-3-amino-5-methylbenzoate (a vicinal diamine).

  • Step 3: Cyclization

    • Condensation with formic acid, triethyl orthoformate, or an aldehyde.

    • Product: Methyl 1-alkyl-6-methyl-1H-benzimidazole-4-carboxylate (Numbering changes upon fusion).

Reaction Pathway Diagram

ReactionPath Start Methyl 2-fluoro-5-methyl-3-nitrobenzoate (Starting Material) Step1 Step 1: SnAr Reaction (R-NH2, Base, Heat) Start->Step1 Inter1 Intermediate A: Methyl 2-(alkylamino)-3-nitrobenzoate Step1->Inter1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 Intermediate B: Vicinal Diamine Step2->Inter2 Step3 Step 3: Cyclization (HC(OEt)3 or R-CHO) Inter2->Step3 Final Target Scaffold: Benzimidazole-4-carboxylate (Kinase Inhibitor Core) Step3->Final

Figure 2: Synthetic workflow converting the scaffold into a bioactive benzimidazole core.

Safety & Handling (MSDS Highlights)

As a nitro-aromatic compound, standard safety protocols must be rigorously followed.

  • Hazards:

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • Energetic Potential: Nitro compounds can be shock-sensitive; avoid heating dry residues to decomposition.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • PubChem Compound Summary. (2025). Methyl 2-fluoro-5-methyl-3-nitrobenzoate (CAS 1365988-42-6). National Center for Biotechnology Information. [Link]

  • Gillmore, A. T., et al. (2012). "Scale-Up of the Synthesis of the PARP Inhibitor Rucaparib." Organic Process Research & Development, 16(12), 1897–1904. (Reference for analogous nitration chemistry). [Link]

Sources

Exploratory

Methyl 5-fluoro-2-methyl-3-nitrobenzoate molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of Methyl 5-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate in the development of PARP inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of Methyl 5-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate in the development of PARP inhibitors like Rucaparib.

[1][2][3]

Part 1: Executive Summary

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a highly functionalized aromatic building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique substitution pattern—featuring a nitro group ortho to a methyl group and meta to a fluorine atom—makes it an ideal scaffold for constructing indole and isoindolinone pharmacophores found in oncology drugs. This guide provides a comprehensive analysis of its properties, validated synthetic protocols, and its role in modern drug discovery.

Part 2: Physicochemical Profile

Identity & Composition
PropertyData
IUPAC Name Methyl 5-fluoro-2-methyl-3-nitrobenzoate
CAS Number 697739-03-0
Molecular Formula

Molecular Weight 213.16 g/mol
SMILES COC(=O)C1=C(C(=C(C=C1)F)NO2)C
Appearance White to off-white crystalline solid
Elemental Analysis (Calculated)
  • Carbon: 50.71%

  • Hydrogen: 3.78%

  • Fluorine: 8.91%

  • Nitrogen: 6.57%

  • Oxygen: 30.02%

Key Physical Properties
  • Melting Point: 74–78 °C (Recrystallized from MeOH)

  • Boiling Point (Predicted): ~297 °C at 760 mmHg

  • Density (Predicted): 1.35 ± 0.1 g/cm³

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane; insoluble in water.

  • LogP: 1.83 (Lipophilic, suitable for membrane permeability)

  • Topological Polar Surface Area (TPSA): 69.44

    
    
    

Part 3: Synthetic Methodologies

The most robust synthetic route involves the nitration of the parent benzoic acid followed by Fischer esterification. This sequence avoids the formation of regioisomeric byproducts often seen when nitrating the ester directly.

Validated Protocol: Nitration & Esterification
Step 1: Regioselective Nitration

Reaction: 5-Fluoro-2-methylbenzoic acid


 5-Fluoro-2-methyl-3-nitrobenzoic acid
  • Setup: Charge a 3-neck round-bottom flask with concentrated

    
     (700 mL). Cool to -5°C using an ice/salt bath.
    
  • Addition: Add 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) portion-wise, maintaining internal temperature < 0°C.

  • Nitration: Prepare a mixture of concentrated

    
     (60.4 g, 624 mmol) in 
    
    
    
    (60 mL). Add this solution dropwise over 90 minutes, strictly keeping temperature between -5°C and 0°C.
  • Workup: Stir for 2 hours at 0°C. Pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring. Filter the resulting white precipitate.

  • Purification: Wash the filter cake with cold water. Dissolve in Ethyl Acetate, wash with brine, dry over

    
    , and concentrate to yield the crude nitro-acid intermediate.[1]
    
Step 2: Fischer Esterification

Reaction: 5-Fluoro-2-methyl-3-nitrobenzoic acid


 Methyl 5-fluoro-2-methyl-3-nitrobenzoate[2]
  • Solvation: Dissolve the crude acid (54 g) in anhydrous Methanol (500 mL). Cool to 0°C.[3][4]

  • Activation: Add Thionyl Chloride (

    
    )  (64.5 g, 542 mmol) dropwise. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (65°C) for 4–16 hours. Monitor by TLC (1:1 Hexane/EtOAc).

  • Isolation: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc/Water. Neutralize aqueous layer with saturated

    
    .
    
  • Crystallization: Separate organic layer, dry, and concentrate. Recrystallize from minimal hot methanol to afford the title compound as white needles.

Yield: ~25–40% (over 2 steps).[5]

Part 4: Structural Analysis & Spectroscopy

NMR Prediction ( )
  • 
     NMR: 
    
    • 
       8.05 (dd, 1H, 
      
      
      
      Hz,
      
      
      Hz): H6 (Ortho to ester, ortho to F).
    • 
       7.65 (dd, 1H, 
      
      
      
      Hz): H4 (Ortho to F, ortho to
      
      
      ).
    • 
       3.95 (s, 3H): 
      
      
      
      (Ester methyl).
    • 
       2.60 (s, 3H): 
      
      
      
      (Deshielded by ortho-nitro and ortho-ester).
  • 
     NMR: 
    
    • 
       -115.0 ppm (Multiplet due to H-F coupling).
      
Mass Spectrometry
  • ESI-MS:

    
    .
    
  • Fragmentation: Loss of methoxy group (

    
    ), loss of nitro group (
    
    
    
    ).

Part 5: Medicinal Chemistry Applications[7]

The core utility of Methyl 5-fluoro-2-methyl-3-nitrobenzoate lies in its conversion to indole-based PARP inhibitors (e.g., Rucaparib). The "Leimgruber-Batcho" indole synthesis variant is commonly employed here.

Case Study: Synthesis of Rucaparib Scaffold

The compound undergoes condensation with DMF-DMA to form an enamine, followed by reductive cyclization to generate the indole core.

Mechanism:

  • Enamine Formation: The acidic methyl protons (activated by the ortho-nitro group) react with DMF-DMA.

  • Reductive Cyclization: Hydrogenation of the nitro group leads to an amine, which attacks the enamine double bond to close the pyrrole ring.

Pathway Visualization

The following diagram illustrates the transformation of the title compound into the key indole intermediate for Rucaparib.

RucaparibSynthesis Start Methyl 5-fluoro-2-methyl- 3-nitrobenzoate (Starting Material) Step1 Reaction with DMF-DMA (110°C, DMF) Start->Step1 Inter1 Enamine Intermediate (Dark Red Solid) Step1->Inter1 Condensation Step2 Reductive Cyclization (H2, Pd/C or Zn/AcOH) Inter1->Step2 Product Methyl 6-fluoro-1H- indole-4-carboxylate (Key Scaffold) Step2->Product Ring Closure Rucaparib Rucaparib (PARP Inhibitor) Product->Rucaparib Multi-step Functionalization

Figure 1: Synthetic workflow converting Methyl 5-fluoro-2-methyl-3-nitrobenzoate into the Rucaparib indole core.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Skin and eye irritant (H315, H319). Potential sensitizer.

  • Storage: Store at room temperature (15–25°C) in a dry, inert atmosphere.

  • Reactivity: Avoid contact with strong bases (hydrolysis of ester) and reducing agents (reaction with nitro group).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Fluorine).

References

  • ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate Product Properties and Synthesis. Retrieved from

  • American Chemical Society. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from

  • National Institutes of Health. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate - PubChem Compound Summary. Retrieved from

  • BenchChem. (2026).[6] Advanced Synthetic Strategies for Complex Fluorinated Nitrobenzoates. Retrieved from

  • Gillmore, A. T., et al. (2012).[7] Scale-Up of a Route to the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(12), 1897-1904. (Cited via Patent Review).[7]

Sources

Foundational

5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester synonyms

Executive Summary Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical pharmaceutical intermediate, primarily utilized as a regiospecific scaffold in the synthesis of poly (ADP-ribose) polymerase (PA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical pharmaceutical intermediate, primarily utilized as a regiospecific scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib. Its structural value lies in the orthogonal reactivity of its functional groups: a nitro group primed for reductive cyclization, a methyl ester for acyl substitution, and a fluorine atom that modulates metabolic stability and pKa in the final drug candidate.

This guide provides a definitive reference for the identity, synthesis, and application of this compound, moving beyond simple nomenclature to operational chemical intelligence.

Identity & Nomenclature Resolution

In high-stakes synthesis, ambiguity in nomenclature can lead to costly regiochemical errors. The target molecule is frequently confused with its 6-nitro isomer. The table below establishes the definitive identity parameters for the 3-nitro isomer.

Table 1: Chemical Identity & Synonyms

Identifier TypeValueContext
Common Name Methyl 5-fluoro-2-methyl-3-nitrobenzoateStandard Laboratory Usage
IUPAC Name Methyl 5-fluoro-2-methyl-3-nitrobenzoateFormal Documentation
CAS Number 697739-03-0 Procurement & Regulatory
Alt.[1][2] CAS 1214334-46-9Occasionally referenced in patents
InChI Key QOEAMLSLLJPIRF-UHFFFAOYSA-NDigital Database Search
SMILES COC(=O)C1=C(C)C([O-])=CC(F)=C1Cheminformatics
Molecular Formula

Mass Spectrometry (

)
Molecular Weight 213.16 g/mol Stoichiometric Calculations

Synthetic Pathways & Mechanism[3]

The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate typically proceeds via the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification.[3] The critical challenge in this pathway is regioselectivity . The directing effects of the fluorine (ortho/para) and the methyl group (ortho/para) compete with the meta-directing carboxylic acid.

The Gillmore Route (Rucaparib Process)

According to Organic Process Research & Development (Gillmore et al., 2012), the industrial route prioritizes nitration of the acid before esterification to maximize yield and manage isomer separation.

Workflow Logic:

  • Nitration: 5-fluoro-2-methylbenzoic acid is treated with fuming

    
     in 
    
    
    
    .[3][4] The steric bulk of the carboxylic acid helps direct the nitro group to the 3-position, though the 6-nitro isomer is a common byproduct.
  • Esterification: The resulting 3-nitro acid is converted to the methyl ester using Methanol and Thionyl Chloride (

    
    ) or catalytic Sulfuric Acid.
    
Visualization: Synthetic Flow

Synthesis_Pathway Start 5-Fluoro-2-methylbenzoic acid (Precursor) Reagent1 Fuming HNO3 / H2SO4 (Nitration) Start->Reagent1 Inter 5-Fluoro-2-methyl-3-nitrobenzoic acid (Intermediate) Reagent1->Inter Major Product Byproduct 6-Nitro Isomer (Impurity) Reagent1->Byproduct Minor Product Reagent2 MeOH / SOCl2 (Esterification) Inter->Reagent2 Final Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Target) Reagent2->Final Reflux

Figure 1: Step-wise synthesis from the benzoic acid precursor. Note the divergence at the nitration step where regioselectivity is determined.

Pharmaceutical Utility: The Indole Cyclization

Why is this specific ester valuable? It serves as the "A-ring" precursor for tricyclic indole systems found in PARP inhibitors.

Mechanism of Action: The methyl ester and the adjacent nitro group are perfectly positioned for a Leimgruber-Batcho indole synthesis or a reductive cyclization.

  • Condensation: The activated methyl group (at C2) reacts with dimethylformamide dimethyl acetal (DMF-DMA).

  • Reduction/Cyclization: The nitro group is reduced to an amine, which then attacks the enamine side chain to close the indole ring.

Visualization: Rucaparib Fragment Assembly

Rucaparib_Assembly Target Methyl 5-fluoro-2-methyl-3-nitrobenzoate Step1 Enamine Formation (DMF-DMA) Target->Step1 Condensation Step2 Reductive Cyclization (Fe/AcOH or H2/Pd) Step1->Step2 Indole Methyl 6-fluoro-1H-indole-4-carboxylate (Key Scaffold) Step2->Indole Ring Closure Drug Rucaparib (Rubraca) (PARP Inhibitor) Indole->Drug Multi-step Synthesis

Figure 2: The strategic role of the target molecule in constructing the indole core of Rucaparib.

Experimental Protocol: Esterification

While the nitration step is hazardous and isomer-prone, the esterification of the isolated 3-nitro acid is a robust, self-validating protocol suitable for standard laboratory execution.

Objective: Convert 5-fluoro-2-methyl-3-nitrobenzoic acid to its methyl ester.

Reagents:

  • 5-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq)

  • Methanol (anhydrous, solvent)

  • Thionyl Chloride (

    
    ) (1.5 eq) OR Conc. 
    
    
    
    (catalytic)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ). Purge with nitrogen.
    
  • Dissolution: Dissolve the starting acid in anhydrous Methanol (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 20 minutes.

    • Observation: Evolution of

      
       and 
      
      
      
      gas. Ensure proper venting.
  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 3–5 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (acid) will disappear; the ester (less polar) will move higher (

      
      ).
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Redissolve the residue in Ethyl Acetate.

    • Wash with Saturated

      
       (to remove unreacted acid traces) and Brine.
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The product typically crystallizes as a pale yellow/off-white solid.
    

Validation Criteria (NMR):

  • 
     NMR (DMSO-d6):  Look for the singlet of the new ester methyl group (
    
    
    
    ) around
    
    
    3.8–3.9 ppm. The aromatic protons should show a distinct coupling pattern consistent with 5-fluoro substitution.

Safety & Handling (HSE)

  • Energetics: As a nitro-aromatic compound, this molecule possesses significant potential energy. While not a primary explosive, it should not be subjected to temperatures >150°C or shock.

  • Chemical Burns: The synthesis involves

    
     and strong acids.[4][5] Full PPE (Chem-resistant gloves, face shield) is mandatory.
    
  • Storage: Store in a cool, dry place. Moisture can hydrolyze the ester back to the acid over time.

References

  • Gillmore, A. T., et al. (2012).[3] Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development, 16(11), 1897–1904. [Link]

  • PubChem. (n.d.).[1] Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Compound CID 44203026).[1] National Library of Medicine. [Link]

Sources

Exploratory

Comparative Technical Analysis: Methyl 5-fluoro-2-methyl-3-nitrobenzoate vs. Methyl 2-fluoro-5-methyl-3-nitrobenzoate

[1] Executive Summary In the high-stakes landscape of medicinal chemistry, the distinction between regioisomers is rarely trivial; it is often the difference between a scalable drug candidate and a synthetic dead end. Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, the distinction between regioisomers is rarely trivial; it is often the difference between a scalable drug candidate and a synthetic dead end. This guide analyzes two critical benzoate isomers: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Isomer A) and Methyl 2-fluoro-5-methyl-3-nitrobenzoate (Isomer B) .[1]

While they share an identical molecular formula (


) and weight (

), their reactivity profiles are diametrically opposed. Isomer A serves as a stable, "inert" scaffold, primarily utilized for its nitro-reduction potential in the synthesis of PARP inhibitors like Rucaparib .[1] Conversely, Isomer B acts as a highly reactive "electrophilic warhead," where the fluorine atom is activated for rapid Nucleophilic Aromatic Substitution (

), making it a preferred building block for diverse heterocyclic libraries.

Part 1: Structural Analysis & Electronic Properties

The divergence in reactivity stems from the positioning of the fluorine atom relative to the electron-withdrawing groups (EWG)—specifically the nitro (


) and ester (

) moieties.[1]
Electronic Environment (Hammett Analysis)
FeatureIsomer A (5-F, 2-Me, 3-NO2) Isomer B (2-F, 5-Me, 3-NO2)
Fluorine Position C5 (Meta to Nitro, Meta to Ester)C2 (Ortho to Nitro, Ortho to Ester)
Electronic State Unactivated. The F atom is electronically isolated from the resonance withdrawal of the nitro/ester groups.[1]Highly Activated. The F atom is "sandwiched" between two strong EWGs.[1]

Potential
Negligible under standard conditions.[1]Extremely High.[1] Reacts with amines at RT.
Primary Reactive Handle Nitro group (via reduction).[1]Fluorine atom (via displacement).[1]
The "Ortho Effect" in Isomer B

In Isomer B, the fluorine at C2 is flanked by the ester at C1 and the nitro group at C3. Both groups withdraw electron density via induction (


) and resonance (

).[1] The Meisenheimer complex formed upon nucleophilic attack at C2 is exceptionally stabilized, lowering the activation energy for substitution.

In Isomer A, the fluorine at C5 is para to the methyl group (an electron donor) and meta to the EWGs, rendering the C5 position electron-rich and resistant to nucleophilic attack.

Part 2: Synthetic Pathways (The "Make")

Accessing these isomers requires precise control over nitration regioselectivity.[1] The directing effects of the precursor benzoic acids dictate the outcome.

Synthesis of Isomer A (The Rucaparib Intermediate)
  • Precursor: 5-Fluoro-2-methylbenzoic acid.[1][2]

  • Directing Logic:

    • Methyl (C2): Strong ortho/para director.[1][3] Directs to C3 and C5 (blocked).

    • Fluoro (C5): Ortho/para director. Directs to C4 and C6.[1][4]

    • Carboxyl (C1): Meta director.[1][3] Directs to C3.

  • Outcome: The cooperative directing effects of the Methyl and Carboxyl groups strongly favor nitration at C3 .[1]

  • Protocol Note: This reaction is sensitive to temperature.[1][3] Overheating leads to dinitration or oxidation of the methyl group.

Synthesis of Isomer B (The Electrophile)
  • Precursor: 2-Fluoro-5-methylbenzoic acid.[1]

  • Directing Logic:

    • Fluoro (C2): Strong ortho/para director. Directs to C3 and C5 (blocked).

    • Methyl (C5): Weak ortho/para director.[1][3] Directs to C4 and C6.[1][4]

    • Carboxyl (C1): Meta director.[1][3] Directs to C3.

  • Outcome: Both the strong Fluorine director and the Carboxyl director converge on C3 , making this synthesis highly regioselective.[1]

Visualization: Synthesis Decision Tree

SynthesisPathways Start Target: Nitrobenzoate Isomer Prec_A Precursor: 5-Fluoro-2-methylbenzoic acid Start->Prec_A Route A Prec_B Precursor: 2-Fluoro-5-methylbenzoic acid Start->Prec_B Route B Nitration_A Nitration (HNO3/H2SO4) Directing: Me(o) + COOH(m) -> C3 Prec_A->Nitration_A Product_A Isomer A: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Inert Scaffold) Nitration_A->Product_A Esterification Nitration_B Nitration (HNO3/H2SO4) Directing: F(o) + COOH(m) -> C3 Prec_B->Nitration_B Product_B Isomer B: Methyl 2-fluoro-5-methyl-3-nitrobenzoate (Active Electrophile) Nitration_B->Product_B Esterification

Caption: Comparative synthetic routes showing how precursor substitution patterns dictate regioselectivity during nitration.

Part 3: Reactivity Profile & Applications

Isomer A: The Pathway to Rucaparib

Isomer A is the industry standard intermediate for the synthesis of Rucaparib (Rubraca) , a PARP inhibitor used in ovarian and prostate cancer treatment.

  • Mechanism: The fluorine remains attached to the ring throughout the core synthesis.[1] The nitro group is reduced to an aniline, which then undergoes cyclization to form the tricyclic indole/phthalazinone core.

  • Critical Attribute: Stability.[1] The fluorine must not be displaced during the ester hydrolysis or nitro reduction steps.[1]

Isomer B: The Diversity Handle

Isomer B is utilized when the chemist needs to introduce a nitrogen nucleophile (amine) onto the benzene ring before building the rest of the molecule.

  • Mechanism:

    
    . The C2-Fluorine is displaced by primary or secondary amines.[1]
    
  • Application: Synthesis of Benzimidazoles and Quinoxalines .[1] After displacing F with an amine (

    
    ), the adjacent nitro group is reduced to an amine (
    
    
    
    ).[1] The resulting vicinal diamine is a classic precursor for heterocycle formation.
Visualization: Reactivity Divergence

Reactivity IsoA Isomer A (5-F, 3-NO2) Amine Reagent: Primary Amine (R-NH2) Condition: Mild Base, RT IsoA->Amine Reduct Reagent: H2/Pd-C or Fe/AcOH Condition: Reduction IsoA->Reduct IsoB Isomer B (2-F, 3-NO2) IsoB->Amine NoRxn No Reaction / Inert (F remains) Amine->NoRxn Isomer A is Inert SNAr SNAr Product (F displaced by N-R) Amine->SNAr Rapid Displacement AnilineA 5-Fluoro-aniline Deriv. (Precursor to Rucaparib) Reduct->AnilineA Hetero Benzimidazole/Quinoxaline Scaffold Reduct->Hetero Cyclization SNAr->Reduct

Caption: Divergent reactivity profiles. Isomer A resists nucleophilic attack, while Isomer B readily undergoes substitution.

Part 4: Experimental Protocols

Protocol: Regioselective Nitration (Synthesis of Isomer A)

Adapted from US Patent 11001552B2 [1].[1]

Safety Warning: Nitration reactions are highly exothermic.[1] Runaway exotherms can lead to explosion.[1] Maintain strict temperature control.

  • Preparation: Charge a reactor with concentrated Sulfuric Acid (

    
    , 95-98%). Cool to 
    
    
    
    .[1]
  • Addition 1: Add 5-fluoro-2-methylbenzoic acid portion-wise, ensuring temperature does not exceed

    
    .
    
  • Nitration: Prepare a mixture of Fuming Nitric Acid (

    
    ) and conc.[1] 
    
    
    
    . Add this mixture dropwise to the reactor over 90 minutes, maintaining
    
    
    to
    
    
    .
  • Reaction: Stir at

    
     for 2 hours. Monitor by HPLC/TLC.[1][3]
    
  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water until pH is neutral. Dry in a vacuum oven.

  • Esterification: Reflux the resulting acid in Methanol with a catalytic amount of

    
     or Thionyl Chloride (
    
    
    
    ) to yield the methyl ester.
Protocol: Nucleophilic Aromatic Substitution (Usage of Isomer B)

Standard operating procedure for activated fluorobenzoates.

  • Dissolution: Dissolve Methyl 2-fluoro-5-methyl-3-nitrobenzoate (Isomer B) (1.0 eq) in dry THF or DMF.

  • Base: Add Diisopropylethylamine (DIPEA, 1.2 eq) or Potassium Carbonate (

    
    , 1.5 eq).
    
  • Nucleophile: Add the amine (

    
    , 1.1 eq).[1]
    
  • Reaction: Stir at Room Temperature.

    • Note: Due to the high activation of the 2-fluoro position, heating is rarely required and may cause side reactions (ester hydrolysis).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Result: Quantitative conversion to the Methyl 2-(alkylamino)-5-methyl-3-nitrobenzoate .

Part 5: Analytical Differentiation

When sourcing these compounds, verify identity using


-NMR.[1][5][6] The splitting patterns are distinct.
SignalIsomer A (5-F) Isomer B (2-F)
Aromatic Protons Two doublets (or dd) with meta coupling (

) and para F-H coupling.[1]
Two doublets with meta coupling.[1] The proton at C4 will show distinct coupling to the F at C2.
Methyl Shift

(Ortho to Ester).[1][5]

(Meta to Ester).
Fluorine Shift (

)
Typically

to

.[1]
Shifted downfield due to ortho-nitro/ester deshielding.[1]

References

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Source: Google Patents (US11001552B2).[1] URL:

  • Nucleophilic Arom

    
    ) Mechanisms. 
    Source: Chemistry Steps.[1][6][7][8]
    URL:[Link]
    
  • Rucaparib (CO-338) Synthesis and Intermediates. Source: National Institutes of Health (PubChem).[1] URL:[Link][1]

  • 2-Fluoro-5-nitrobenzoate Probes for H2Sn Detection. Source: PubMed (Spectrochim Acta A Mol Biomol Spectrosc).[1] URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This technical guide provides an in-depth analysis of the solubility profile of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) . It synthesizes empirical data from synthesis protocols with theoretical solubil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) . It synthesizes empirical data from synthesis protocols with theoretical solubility parameters to assist in process optimization, extraction, and purification.[1][2][3][4]

Executive Summary

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic ester used primarily as a key intermediate in the synthesis of PARP inhibitors (e.g., Rucaparib).[1][2][3][4] Its solubility behavior is governed by the competing electronic effects of the electron-withdrawing nitro and fluoro groups against the lipophilic methyl and ester moieties.[1][2][3][4]

Solubility Snapshot:

  • High Solubility (Process Solvents): DMSO, DMF, Acetone, Dichloromethane (DCM).[1][2][3][4]

  • Moderate Solubility (Extraction): Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1][3][4]

  • Temperature-Dependent (Crystallization): Methanol (MeOH), Ethanol (EtOH).[1][2][3][4]

  • Insoluble/Antisolvents: Water, cold Hexanes/Heptane.[1][2][3][4]

Physicochemical Identity & Theoretical Framework

Understanding the molecule's structure is the first step in predicting solvent interactions.[1][3][4]

PropertyDataRelevance to Solubility
CAS Number 697739-03-0Unique Identifier
Molecular Weight 213.16 g/mol Low MW facilitates dissolution in organic media.[1][2][3][4]
Functional Groups Nitro (–NO₂), Fluoro (–F), Methyl Ester (–COOMe)Nitro/Ester: High polarity (H-bond acceptors).[1][2][3][4][5][6] Fluoro/Methyl: Lipophilicity (London dispersion forces).[1][2][3][4]
Predicted LogP ~2.1Moderately lipophilic; prefers organic phases over aqueous.[1][2][3]
Hansen Solubility Parameter (HSP) Analysis

To scientifically select a solvent, we analyze the three Hansen parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][2][3][4]
  • 
     (Polarity):  The nitro and ester groups create a strong dipole moment.[1][2][3][4] Solvents with matching high polarity (DMSO, Acetone) will dissolve this compound most effectively.[1][2][3][4]
    
  • 
     (H-Bonding):  The molecule acts primarily as a Hydrogen Bond Acceptor (HBA).[1][2][3][4] It lacks H-bond donors (no -OH or -NH).[1][2][3][4] Therefore, protic solvents  (Alcohols) can solvate it via H-bonding, but aprotic polar solvents are often thermodynamically superior for high-concentration processing.[1][2][3][4]
    

Solubility Landscape by Solvent Class

A. Polar Aprotic Solvents (High Solvency)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone.[1][2][3][4]

  • Behavior: Freely soluble at room temperature.[1][2][3][4]

  • Application:

    • DMSO/DMF: Ideal for nucleophilic aromatic substitution (

      
      ) reactions where the nitro or fluoro groups are displaced.[1][2][3][4]
      
    • Acetone: Excellent for transferring the solid or preparing analytical samples (GC/HPLC).[1][3][4]

B. Polar Protic Solvents (Crystallization Media)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1][2][3][4]

  • Behavior:

    • Cold: Sparingly soluble.[1][2][3][4]

    • Hot (Reflux): Soluble.[1][2][3][4][7]

  • Application: Recrystallization. The steep solubility curve vs. temperature makes alcohols the solvents of choice for purification.[1][3]

    • Note: Avoid prolonged heating in basic alcoholic solutions to prevent transesterification (e.g., methyl ester converting to ethyl ester in EtOH).[1][2][3][4]

C. Chlorinated & Non-Polar Solvents (Extraction)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc).[1][2][3][4]

  • Behavior: Soluble.[1][2][3][4][5]

  • Application: Liquid-Liquid Extraction. [1][3][4]

    • Because the compound is insoluble in water, it is efficiently extracted from aqueous reaction quenches using DCM or EtOAc.[1][3]

    • TLC Mobile Phase: A mixture of Petroleum Ether and Ethyl Acetate (typically 1:1 to 5:[1][2][3][4]1) is standard for monitoring reaction progress.[1][3][4]

Experimental Protocols

Protocol A: Solubility Screening (Thermodynamic)

Use this protocol to determine exact saturation limits for your specific batch.[1][2][3][4]

  • Preparation: Weigh 10 mg of Methyl 5-fluoro-2-methyl-3-nitrobenzoate into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.

    • Cloudy/Precipitate: Saturation point reached.[1][2][3][4]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard method for purifying crude material (e.g., post-nitration).[1][2][3][4]

  • Dissolution: Place crude solid in a round-bottom flask. Add minimal Methanol (approx. 5-10 mL per gram of solid).[1][3][4]

  • Heating: Heat to reflux (65°C) with stirring until fully dissolved. If particulates remain, hot filter.[1][3]

  • Cooling: Remove heat and allow the solution to cool slowly to room temperature (20-25°C).

  • Crystallization: Transfer to an ice bath (0-5°C) for 1 hour. The nitrobenzoate should crystallize as a white/off-white solid.[1][3][4]

  • Antisolvent (Optional): If yield is low, add cold water dropwise to the methanol solution until turbidity persists, then cool.[1][3][4]

  • Isolation: Filter via vacuum filtration and wash with cold Methanol/Water (1:1).

Visualizations

Figure 1: Solubility Decision Tree

This diagram guides the selection of the optimal solvent based on the intended process step.[1][2][3]

SolubilityWorkflow Start Select Process Goal Reaction Synthesis / Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Recrystallization Start->Purification HiT_Reaction High Temp / SnAr (Use DMSO, DMF) Reaction->HiT_Reaction Nucleophilic Sub. LowT_Reaction Esterification (Use MeOH, DCM) Reaction->LowT_Reaction Acid Activation Aq_Quench Aqueous Quench Extraction->Aq_Quench Dissolve_Hot Dissolve in Hot MeOH/EtOH Purification->Dissolve_Hot Org_Phase Extract Organic Phase (DCM or EtOAc) Aq_Quench->Org_Phase Partition Coeff > 2.0 Cool_Down Cool to 0°C (Precipitation) Dissolve_Hot->Cool_Down Filter Isolate Pure Solid Cool_Down->Filter

Caption: Decision matrix for solvent selection based on experimental stage (Reaction, Workup, or Purification).

Figure 2: Molecular Interaction Map

Visualizing the intermolecular forces driving solubility.[1][2][3]

MolecularInteractions Compound Methyl 5-fluoro-2-methyl-3-nitrobenzoate DMSO DMSO / Acetone (Dipole-Dipole) Compound->DMSO Strong Interaction (Nitro Group) Methanol Methanol / Ethanol (H-Bonding) Compound->Methanol Moderate Interaction (Ester Group) Hexane Hexanes / Water (Repulsion/Insoluble) Compound->Hexane Weak/No Interaction

Caption: Interaction map showing dominant intermolecular forces between the solute and various solvent classes.[1][2][3][4]

References

  • ChemicalBook. (2025).[1][2][3][4] Methyl 5-fluoro-2-methyl-3-nitrobenzoate Synthesis and Properties. Retrieved from [1][2][3][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CID 44203026).[1][2][3][4] National Library of Medicine.[1][3][4] Retrieved from [1][2][3][4]

  • Gillmore, A. T., et al. (2012).[1][2][3][8] Process Development of Rucaparib. Organic Process Research & Development, 16(12), 1897-1904.[1][2][3][4][8] (Cited for synthesis and isolation context).

  • Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: Methyl 5-fluoro-2-nitrobenzoate. Retrieved from [1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate from 5-fluoro-2-methylbenzoic acid

Executive Summary Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®). The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®). The synthesis presents a specific regiochemical challenge: introducing a nitro group at the C3 position of the highly substituted 5-fluoro-2-methylbenzoic acid scaffold while avoiding defluorination or dinitration.

This guide details an optimized two-step protocol:

  • Regioselective Nitration: Utilizing a fuming nitric acid/oleum system to maximize yield and favor the C3 isomer.

  • Acyl Chloride-Mediated Esterification: A robust conversion using thionyl chloride (

    
    ) and methanol to ensure complete esterification without byproduct formation.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the cooperative directing effects of the existing substituents.

  • Starting Material: 5-Fluoro-2-methylbenzoic acid (CAS 33184-16-6).[1]

  • Electronic Environment:

    • -CH3 (C2): Weakly activating, ortho/para director. Directs to C1 (blocked), C3, and C5 (blocked by F). Strong preference for C3.

    • -COOH (C1): Deactivating, meta director. Directs to C3 and C5.[2][3][4] Strong preference for C3.

    • -F (C5): Deactivating but ortho/para directing. Directs to C4 and C6.[2]

Workflow Diagram

SynthesisWorkflow Start 5-Fluoro-2-methylbenzoic acid (CAS 33184-16-6) Step1 Step 1: Nitration (HNO3/H2SO4/Oleum) Start->Step1 -5 to 0°C Inter Intermediate: 5-Fluoro-2-methyl-3-nitrobenzoic acid Step1->Inter Precipitation Step2 Step 2: Esterification (SOCl2 / MeOH) Inter->Step2 Reflux Product Target: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) Step2->Product Isolation

Figure 1: Strategic workflow for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Detailed Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid. Critical Control Point: Temperature maintenance between -5°C and 0°C is vital to suppress the formation of dinitro impurities.

Reagents & Equipment[4][5][6][7][8][9]
  • Substrate: 5-Fluoro-2-methylbenzoic acid (1.0 eq)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%)[8]
    
  • Additive: Oleum (20%

    
    ) - Optional but recommended for scale-up to dehydrate the system and drive conversion.
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel, ice-salt bath.

Protocol
  • Setup: Charge the reaction vessel with Conc.

    
     (8-10 volumes relative to substrate weight). Cool the acid to -5°C using an ice-salt bath.
    
  • Dissolution: Add 5-Fluoro-2-methylbenzoic acid portion-wise with vigorous stirring. Ensure the temperature does not rise above 5°C. Stir until a homogeneous suspension/solution is obtained.

  • Nitration:

    • Prepare a mixture of Fuming

      
       (1.2 eq) and Conc.[8] 
      
      
      
      (1 vol) in the dropping funnel.
    • Advanced Option: For higher yields, incorporate Oleum (0.5 eq) into the sulfuric acid base before adding nitric acid.

    • Add the nitrating mixture dropwise over 60–90 minutes. Strictly maintain internal temperature at -5°C to 0°C.

  • Reaction: After addition, stir at 0°C for 2 hours. Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous agitation. The product will precipitate as a pale yellow/white solid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) until the filtrate pH is >4.
    
  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.

Step 2: Methyl Esterification via Acid Chloride

Objective: Conversion to Methyl 5-fluoro-2-methyl-3-nitrobenzoate.[4] Rationale: Direct Fischer esterification (Acid + Alcohol + Catalyst) can be slow due to the steric bulk of the ortho-methyl and ortho-nitro groups. The Acid Chloride route is irreversible and faster.

Reagents
  • Substrate: 5-Fluoro-2-methyl-3-nitrobenzoic acid (from Step 1).[4][8]

  • Reagent: Thionyl Chloride (

    
    , 2.0 eq) or Oxalyl Chloride.
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Catalyst: DMF (drops, catalytic).

Protocol
  • Activation: Suspend the acid intermediate in anhydrous Methanol (10 volumes). Note: Alternatively, for strictly anhydrous conditions, suspend in DCM, convert to acid chloride with

    
    , evaporate, and then add MeOH. However, the "in-situ" method below is often sufficient for this substrate.
    
    • Preferred In-Situ Method: Cool the Methanol suspension to 0°C. Add

      
       dropwise (exothermic).
      
  • Reflux: Heat the mixture to reflux (65°C) for 4–16 hours. The suspension should clear as the ester forms.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher

    
     ester spot.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Dissolve the residue in Ethyl Acetate.[4]

    • Wash with Saturated

      
       (to remove trace acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.[4][7]
      
  • Purification:

    • If necessary, recrystallize from Methanol/Water or purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 80–90% (over Step 2) Final Appearance: White to off-white crystalline solid.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Esterification
Reagents

(Fuming),

, Oleum

, MeOH
Temperature -5°C to 0°C0°C

65°C (Reflux)
Time 2–3 Hours4–16 Hours
Key Impurity Dinitro-species, RegioisomersUnreacted Acid
Typical Yield 85–95%80–90%
Physical State Pale Yellow SolidWhite Crystalline Solid

Troubleshooting & Critical Analysis

Regioselectivity Logic

The success of Step 1 relies on the competition between the directing groups.

Regioselectivity Center Benzene Ring Pos3 Position 3 (Target) Center->Pos3 Pos4 Position 4 (Minor) Center->Pos4 Pos6 Position 6 (Minor) Center->Pos6 Me -CH3 (Pos 2) Ortho/Para Director Activator Me->Pos3 Strong Activation (Ortho) COOH -COOH (Pos 1) Meta Director Deactivator COOH->Pos3 Directing (Meta) F -F (Pos 5) Ortho/Para Director Deactivator F->Pos4 Directing (Ortho) F->Pos6 Directing (Ortho)

Figure 2: Electronic directing effects favoring the C3 position.

Common Issues
  • Low Yield in Step 1: Often caused by wet reagents. Water deactivates the nitronium ion (

    
    ). Solution:  Use Fuming 
    
    
    
    and consider adding Oleum to scavenge water.
  • Oily Product in Step 2: Incomplete removal of

    
     or presence of impurities. Solution:  Azeotrope with toluene or recrystallize from cold methanol.
    

References

  • US Patent 11001552B2. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2021).

  • US Patent Application 2005/0272823 A1. Poly(ADP-ribose) polymerase (PARP) inhibitors. (2005).[3][4][8][10]

  • ChemicalBook. Methyl 5-fluoro-2-methyl-3-nitrobenzoate Product Entry.

  • PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Compound).[3] National Library of Medicine.

Sources

Application

Reduction of nitro group in Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Technical Application Note: Chemoselective Reduction of Methyl 5-fluoro-2-methyl-3-nitrobenzoate Executive Summary This application note details the chemoselective reduction of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Reduction of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Executive Summary

This application note details the chemoselective reduction of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) to its corresponding aniline, Methyl 3-amino-5-fluoro-2-methylbenzoate . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib .

The core challenge lies in the "Chemoselectivity Triangle": reducing the nitro group (


) while preserving two sensitive functionalities:
  • Aryl Fluoride (

    
    ):  Susceptible to hydrodehalogenation (defluorination) under standard catalytic hydrogenation conditions (e.g., Pd/C, H
    
    
    
    ).
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis under strong basic conditions or reduction by potent hydride donors (e.g., LiAlH
    
    
    
    ).

This guide presents two validated protocols:

  • Protocol A (Robust/Laboratory): Iron-mediated reduction (Béchamp type) offering superior chemoselectivity.

  • Protocol B (Green/Scalable): Catalytic hydrogenation using sulfided platinum to mitigate defluorination risks.

Chemical Context & Structural Analysis

The substrate is a densely functionalized benzoate. The steric environment created by the ortho-methyl group imposes kinetic constraints, while the electronic withdrawing nature of the fluorine and nitro groups activates the ring.

Reaction Scheme:

ReactionScheme Substrate Methyl 5-fluoro-2-methyl- 3-nitrobenzoate (Substrate) Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + 2e- / 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e- / 2H+ Product Methyl 3-amino-5-fluoro- 2-methylbenzoate (Product) Intermediate2->Product + 2e- / 2H+

Figure 1: Stepwise reduction pathway. The accumulation of the hydroxylamine intermediate must be monitored to ensure full conversion.

Protocol A: Iron-Mediated Reduction (Fe/AcOH)

Best for: Laboratory scale, high chemoselectivity, preserving halogen/ester groups.

This method utilizes iron powder in a weak acidic medium (acetic acid). It is thermodynamically favorable for nitro reduction but kinetically inert toward the aryl fluoride and methyl ester.

Materials
  • Substrate: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Solvent System: Ethanol / Water / Glacial Acetic Acid (ratio 10:2:1)

  • Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO

    
    ), Celite 545.
    
Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (10 g, 47 mmol) in Ethanol (100 mL).

  • Activation: Add Glacial Acetic Acid (10 mL) and Water (20 mL). Begin stirring at 300 RPM.

  • Addition: Add Iron Powder (13.1 g, 235 mmol) in three portions over 15 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 75°C (Reflux) . Maintain for 2–4 hours.

    • Checkpoint: Monitor by HPLC or TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a fluorescent blue spot (amine, 
      
      
      
      ) should appear.
  • Workup (The "Rust" Management):

    • Cool to room temperature.[1][2]

    • Crucial Step: Dilute with EtOAc (100 mL) and filter through a pad of Celite 545 to remove iron oxide sludge. Wash the pad with EtOAc (2 x 50 mL).

    • Neutralize the filtrate with saturated aq. NaHCO

      
       until pH 
      
      
      
      8.[1] Caution: CO
      
      
      evolution.
  • Isolation: Separate phases. Wash organic layer with Brine.[1][3] Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.

Yield Expectation: 85–92% as an off-white solid.

Protocol B: Catalytic Hydrogenation (Pt(S)/C)

Best for: Scale-up, green chemistry requirements (no metal waste).

Standard Pd/C is NOT recommended due to the high risk of hydrodefluorination (cleaving the C-F bond). Sulfided Platinum on Carbon (Pt(S)/C) poisons the catalyst surface sufficiently to prevent C-F insertion while permitting


 reduction.
Materials
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum), 2 wt% loading relative to substrate.

  • Solvent: Methanol or Ethyl Acetate.[1]

  • Hydrogen Source: H

    
     gas (balloon or reactor at 3 bar).
    
Step-by-Step Methodology
  • Inerting: Charge the hydrogenation vessel with Substrate (10 g) and Methanol (100 mL). Nitrogen purge (3 cycles).

  • Catalyst Charge: Add 5% Pt(S)/C (0.2 g). Safety: Keep wet to avoid pyrophoric ignition.

  • Hydrogenation: Pressurize to 3 bar (45 psi) H

    
    . Stir vigorously at 25–30°C .
    
    • Warning: Do not heat above 40°C, as defluorination activation energy is accessible at higher temperatures.

  • Completion: Reaction typically completes in 4–6 hours.

  • Filtration: Filter through a 0.45

    
    m membrane or Celite to remove catalyst.
    
  • Concentration: Remove solvent to yield product.

Comparative Data Analysis

FeatureProtocol A (Fe/AcOH)Protocol B (Pt(S)/C)Standard Pd/C (Avoid)
Yield 88%94%<60% (Mixture)
F-Retention >99.9%>99.5%<80% (Defluorination)
Ester Stability ExcellentExcellentGood
Waste Stream High (Iron sludge)Low (Catalyst recycling)Low
Cost LowHigh (Pt catalyst)Medium

Process Workflow & Troubleshooting

Workflow Start Start: Nitro Substrate Choice Select Method Start->Choice Fe_Rxn Fe/AcOH Reflux (75°C, 3h) Choice->Fe_Rxn Lab Scale H2_Rxn H2 / Pt(S)/C (3 bar, 25°C) Choice->H2_Rxn Scale Up Fe_Check HPLC Check: Hydroxylamine < 0.5%? Fe_Rxn->Fe_Check Fe_Check->Fe_Rxn No (Continue Heating) Fe_Workup Celite Filtration (Remove FeOx) Fe_Check->Fe_Workup Yes Finish Isolate Product (Evaporation) Fe_Workup->Finish H2_Check HPLC Check: Defluoro impurity? H2_Rxn->H2_Check H2_Check->H2_Rxn Stop (Change Catalyst) H2_Check->Finish No (<0.1%)

Figure 2: Decision tree for method selection and critical control points.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Fe Method) Incomplete extraction from iron sludge.Wash Celite cake thoroughly with hot EtOAc or MeOH.
Defluorination (H2 Method) Temperature too high or wrong catalyst.Ensure T < 30°C. Switch to Sulfided Pt or add Diphenylsulfide poison.
Hydroxylamine Intermediate Incomplete reduction.Extend reaction time; add 1 eq more Fe powder.

References

  • Gillmore, A. T., et al. (2012). "Multikilogram Scale-Up of a Reductive Alkylation Route to a PARP Inhibitor." Organic Process Research & Development, 16(11), 1897–1904. (Describes the synthesis of Rucaparib intermediates).

  • Owsley, D. C., & Bloomfield, J. J. (1977).[3][4] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977(02), 118-120.[3] (Foundational protocol for Fe/AcOH reduction).

  • BenchChem. (2025).[1] "Selective Reduction of Nitro Group Without Affecting Other Functional Groups." (General troubleshooting for chemoselectivity).

  • ChemicalBook. "Methyl 5-fluoro-2-methyl-3-nitrobenzoate Product Properties." (Substrate verification).

Sources

Method

Application Note: Precision Hydrogenation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This application note details the catalytic hydrogenation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 884497-46-5). This transformation is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the catalytic hydrogenation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 884497-46-5). This transformation is a critical intermediate step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib .

Strategic Overview & Chemical Context

The reduction of nitroarenes to anilines is a foundational transformation in medicinal chemistry.[1] However, the substrate Methyl 5-fluoro-2-methyl-3-nitrobenzoate presents specific chemoselectivity challenges that distinguish it from simple nitrobenzene reductions.

The Chemoselectivity Matrix

The molecule contains three reactive functionalities:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Aryl Fluoride (

    
    ):  Generally stable, but susceptible to hydrodefluorination (HDF) under forcing conditions or with highly active Pd catalysts.
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis if the reaction media becomes basic (due to amine formation) in the presence of water, or transesterification if the wrong solvent is used.
    

Why Catalytic Hydrogenation? While chemical reductions (Fe/AcOH, SnCl2) are possible, they generate stoichiometric metal waste and often require harsh workups that can hydrolyze the ester.[1] Catalytic hydrogenation (


 + Metal) is the atom-economic "Gold Standard" for this process, provided the catalyst is selected to prevent C-F bond cleavage.
The Rucaparib Connection

This specific amine is a known key intermediate in the synthesis of Rucaparib (Rubraca) , a PARP inhibitor used in ovarian and prostate cancer treatment.[1] High-purity conversion is essential to prevent downstream impurity carryover (specifically des-fluoro analogs) which are difficult to separate.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Catalyst 5% Pt/C (Preferred) or 10% Pd/CPlatinum (Pt) is less active toward C-Halogen hydrogenolysis than Palladium (Pd), minimizing defluorination risk.
Solvent Methanol (Anhydrous)Matches the ester group to prevent transesterification. High H2 solubility.[1]
Pressure 1 - 3 bar (Balloon to mild pressure)Low pressure favors nitro reduction over aryl-halide reduction.
Temperature 20°C - 30°C Elevated temperatures exponentially increase the rate of hydrodefluorination.
Concentration 0.1 M - 0.2 M Dilution helps manage the exotherm of the nitro reduction (

).

Experimental Protocols

Protocol A: High-Fidelity Hydrogenation (Pt/C Method)

Recommended for scale-up or when strict impurity limits (<0.1% des-fluoro) are required.

Materials
  • Substrate: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (10.0 g, 46.9 mmol)

  • Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (0.5 g, 5 wt% loading)[1]

    • Note: Sulfided catalysts further poison the surface against dehalogenation.

  • Solvent: Methanol (HPLC Grade, 250 mL)

  • Hydrogen Source:

    
     Balloon or Hydrogenator (Parr Shaker)
    
Step-by-Step Procedure
  • Inerting: Purge a 500 mL reaction vessel (3-neck flask or autoclave) with Nitrogen (

    
    ) for 10 minutes.
    
  • Loading: Add the substrate and Methanol. Stir until fully dissolved.

  • Catalyst Addition: Under a gentle

    
     stream, carefully add the Pt/C catalyst.[1]
    
    • Safety: Dry noble metal catalysts can ignite methanol vapors.[1] Add as a water-wet paste if available, or cover with a small amount of solvent immediately.

  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       (repeat 3 times).
      
    • Set pressure to 1 atm (balloon) or 2 bar if using a shaker.

    • Stir vigorously (800+ RPM) at 25°C .

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 7:3) every 1 hour. Reaction typically completes in 3–6 hours .

    • Endpoint: Disappearance of Nitro starting material (

      
      ) and appearance of fluorescent Amine (
      
      
      
      ).
  • Workup:

    • Purge system with

      
      .
      
    • Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with Methanol (50 mL).

    • Critical: Do not let the catalyst dry out on the filter paper (fire hazard). Keep wet with water after filtration.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a tan/off-white solid.

Protocol B: Standard Pd/C Hydrogenation (Rapid Screening)

Suitable for small-scale R&D where minor defluorination (1-2%) is acceptable or separable.

  • Dissolve 1.0 g substrate in 20 mL Methanol.

  • Add 10% Pd/C (50 mg) .

  • Stir under

    
     balloon at Room Temperature .
    
  • Stop immediately upon consumption of starting material (usually < 2 hours). Prolonged exposure to Pd/H2 will strip the fluorine.

  • Filter and concentrate as above.

Process Visualization

Reaction Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

G Start Start: Nitro Benzoate (CAS 697739-03-0) Dissolve Dissolve in MeOH (0.2 M) Start->Dissolve CatAdd Add Catalyst (Pt/C or Pd/C) Dissolve->CatAdd H2_React Hydrogenation (H2, 1-3 bar, 25°C) CatAdd->H2_React Check IPC: HPLC Check H2_React->Check Check->H2_React Incomplete Filter Filter (Celite) Check->Filter Complete Conc Concentrate Filter->Conc Product Product: Amine (CAS 884497-46-5) Conc->Product

Figure 1: Operational workflow for the hydrogenation process.

Mechanistic Pathway & Side Reactions

Understanding the competition between reduction and hydrodefluorination.[1]

Mechanism Nitro Nitro-Ar-F (Substrate) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2H Amine Amino-Ar-F (Target Product) Hydroxyl->Amine + 2H (Fast) Defluoro Des-Fluoro Amine (Impurity) Amine->Defluoro Over-reduction (Pd/C, High T/P)

Figure 2: Reaction pathway showing the sequential reduction and potential defluorination side-reaction.

Analytical Validation (Self-Validating System)

To ensure the protocol is working correctly, compare your results against these benchmarks.

Product Specifications
PropertyValueNotes
Chemical Formula

Molecular Weight 183.18 g/mol
Appearance Off-white to tan solidDarkens upon air oxidation (store under Ar).
1H NMR (DMSO-d6)

6.8-7.0 (m, 2H, Ar-H), 5.4 (s, 2H,

), 3.8 (s, 3H,

), 2.1 (s, 3H,

)
Diagnostic: Disappearance of low-field nitro-adjacent protons.[1]
Mass Spec (ESI+)

Troubleshooting Guide
  • Problem: Reaction is stalled at 80% conversion.

    • Cause: Catalyst poisoning (possibly by amine product) or insufficient

      
       mass transfer.
      
    • Fix: Increase agitation (RPM). Do not add more catalyst immediately; try purging the headspace to remove any CO buildup.[1]

  • Problem: Defluorinated impurity (>1%) observed.

    • Cause: Reaction ran too long or catalyst is too active.[1]

    • Fix: Switch from Pd/C to Pt/C (sulfided). Add 0.1 eq. Ammonium Acetate to buffer the reaction.[1]

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.[1]

  • Catalyst Ignition: Dry Pd/C and Pt/C are pyrophoric. Always keep them wet with water or solvent.[1] Dispose of filtered catalyst in a dedicated water-filled waste container.

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness at high temperatures.[1]

References

  • Preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Source: US Patent 11,001,552 B2 (2021). Context: Describes the synthesis of the nitro precursor and its role in Rucaparib synthesis. Link:

  • Catalytic hydrogenation of halonitrobenzene compounds. Source: US Patent 3,148,217.[1] Context: Foundational protocols for preventing dehalogenation during nitro reduction.[1] Link:

  • Facile Transfer Hydrogenation of Nitroarenes Using Magnetically Recoverable Pd Catalysts. Source: National Institutes of Health (PMC). Context: Alternative transfer hydrogenation methods if H2 gas is unavailable.[1] Link:

  • PubChem Compound Summary: Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Source: PubChem CID 44203026.[1][2] Context: Physical properties and safety data for the starting material.[3] Link:

Sources

Application

Technical Application Note: Enamine Formation via DMF-DMA Condensation

Executive Summary This application note details the protocol for the condensation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reaction is the critical first ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the condensation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reaction is the critical first step in the Leimgruber-Batcho indole synthesis , generating a reactive enamine intermediate.

The presence of the electron-withdrawing carbomethoxy (ester) and nitro groups ortho to the methyl group significantly increases the acidity of the benzylic protons, facilitating rapid and high-yield condensation with DMF-DMA. This protocol provides optimized conditions for scale-up, purification, and downstream processing.

Key Reaction Parameters
ParameterSpecification
Substrate Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0)
Reagent DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
Solvent DMF (N,N-Dimethylformamide) or Neat
Temperature 100°C – 110°C
Reaction Time 3 – 6 Hours
Product Methyl (E)-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate
Yield Potential >90%

Scientific Mechanism

The reaction proceeds via a condensation mechanism driven by the acidity of the benzylic methyl group.[1]

  • Activation: The electron-withdrawing nature of the ortho-nitro and ortho-ester groups acidifies the C2-methyl protons.

  • Iminium Formation: DMF-DMA dissociates/activates to form an electrophilic iminium species and methoxide.

  • Deprotonation: The generated methoxide (or thermal conditions) deprotonates the benzylic carbon, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the DMF-DMA iminium species.

  • Elimination: Methanol is eliminated, collapsing the intermediate to form the stable, deep-red enamine product.

Mechanism Diagram

ReactionMechanism Substrate Substrate (Activated Methyl) Carbanion Benzylic Carbanion Substrate->Carbanion Deprotonation (Thermal/Base) DMFDMA DMF-DMA (Electrophile) Intermediate Aminal Intermediate DMFDMA->Intermediate Electrophilic Attack Carbanion->Intermediate C-C Bond Formation Product Enamine Product Intermediate->Product Elimination Methanol MeOH (Byproduct) Intermediate->Methanol Loss of MeOH

Caption: Mechanistic pathway of the condensation between activated o-nitrotoluene derivative and DMF-DMA.

Experimental Protocol

Materials & Equipment
  • Reactants:

    • Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 equiv).

    • DMF-DMA (1.5 – 3.0 equiv). Note: Excess ensures complete conversion.

  • Solvent: Anhydrous DMF (Optional; reaction can often be run neat if the substrate melts <100°C).

  • Equipment:

    • Round-bottom flask with magnetic stir bar.

    • Reflux condenser (to prevent loss of DMF-DMA).

    • Oil bath or heating mantle.

    • Rotary evaporator.

Step-by-Step Methodology

Step 1: Charge Reactor Dissolve Methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 10.0 g, 46.9 mmol) in anhydrous DMF (30 mL).

  • Insight: While the reaction can be performed neat, using minimal DMF (2-3 volumes) improves homogeneity and thermal control.

Step 2: Add Reagent Add DMF-DMA (16.8 g, 141 mmol, ~3.0 equiv) to the solution.

  • Insight: A large excess is recommended because DMF-DMA can hydrolyze with trace moisture and is volatile.

Step 3: Thermal Reaction Heat the mixture to 105°C – 110°C under a nitrogen atmosphere. Stir vigorously.

  • Observation: The solution will darken significantly, turning a deep red/crimson color. This is characteristic of the extended conjugation in the enamine product.

Step 4: Monitoring Monitor reaction progress by TLC (Ethyl Acetate/Hexanes 1:1) or HPLC.[2]

  • Target: Disappearance of the starting material peak.

  • Duration: Typically complete within 3–6 hours.

Step 5: Workup Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (Rotovap) at 50°C–60°C to remove excess DMF-DMA, Methanol, and DMF.

  • Note: The product is thermally stable, but prolonged heating during workup should be minimized.

Step 6: Isolation The residue is typically a viscous dark red oil or solid.

  • Option A (Direct Use): For most Leimgruber-Batcho sequences, the crude enamine is sufficiently pure (>90%) to be used directly in the reductive cyclization step.

  • Option B (Purification): If high purity is required, triturated with cold ether or purify via short-path silica gel chromatography (eluting with CH2Cl2/MeOH).

Workflow Diagram

Workflow Start Start: Methyl 5-fluoro-2-methyl-3-nitrobenzoate Mix Add DMF (3 vol) + DMF-DMA (3 equiv) Start->Mix Heat Heat to 105-110°C (3-6 Hours) Mix->Heat Monitor Monitor HPLC/TLC (Look for Deep Red Color) Heat->Monitor Monitor->Heat Incomplete Workup Concentrate in vacuo (Remove MeOH/DMF-DMA) Monitor->Workup Conversion >98% Product Isolate Enamine (Dark Red Solid/Oil) Workup->Product

Caption: Operational workflow for the synthesis of the enamine intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient DMF-DMA or Temperature too low.Add 1.0 equiv fresh DMF-DMA and increase temp to 120°C.
Product Degradation Overheating (>150°C) or prolonged exposure to moisture.Maintain temp <120°C. Store product under inert gas.
Low Yield Loss of product during workup or hydrolysis.Avoid aqueous workups. The enamine can hydrolyze back to starting material in acidic water.
Solidification Issues Product is an oil.Triturate with cold hexanes or diethyl ether to induce crystallization.

Critical Note on Downstream Processing: This enamine is the precursor to Methyl 5-fluoro-1H-indole-7-carboxylate (or isomer depending on nomenclature conventions). The subsequent step involves reductive cyclization (e.g., H2/Pd-C, Zn/AcOH, or TiCl3).[1][3] The high purity of the enamine from this protocol ensures the success of the cyclization step.

References

  • Vertex AI Search. (2023). Leimgruber-Batcho indole synthesis protocol DMF-DMA methyl 2-methyl-3-nitrobenzoate. 4

  • TSI Journals. (2011). Organic CHEMISTRY: Synthesis of 5-fluoro-6-substituted indoles via Leimgruber-Batcho reaction. 2

  • Anax Laboratories. (n.d.). Methyl (E)-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate Product Page. 5[6]

  • ChemScene. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS 697739-03-0.[7][8][9] 8

Sources

Method

Synthesis of Rucaparib starting materials and intermediates

Technical Application Note: Process Optimization for Rucaparib Precursors Executive Summary Rucaparib (Rubraca®) is a poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the treatment of ovarian and prostate cance...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Process Optimization for Rucaparib Precursors

Executive Summary

Rucaparib (Rubraca®) is a poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the treatment of ovarian and prostate cancers associated with BRCA mutations. The structural complexity of Rucaparib lies in its tricyclic pyrrolo[4,3,2-de]quinolin-8(1H)-one core (often referred to as the azepino-indolone scaffold).

This Application Note provides a detailed technical guide for the synthesis of Rucaparib, focusing on the industrial "Process Chemistry" route established by Pfizer and Clovis Oncology. We prioritize the construction of the 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one intermediate, as this tricyclic lactam is the critical divergence point for scale-up. We also detail the late-stage regioselective bromination and Suzuki-Miyaura coupling required to assemble the final API.

Retrosynthetic Analysis

The synthesis of Rucaparib is most efficiently approached via a convergent strategy. The molecule is disconnected at the biaryl bond (Suzuki coupling) and the lactam amide bond.

Retrosynthesis Rucaparib Rucaparib (API) Tricyclic Tricyclic Lactam Core (8-fluoro-1,3,4,5-tetrahydro...) Tricyclic->Rucaparib Suzuki Coupling & Reductive Amination Boronate 4-Formylphenylboronic Acid (Side Chain) Boronate->Rucaparib Indole Methyl 6-fluoro-1H-indole-4-carboxylate Indole->Tricyclic Nitroalkene formation & Reductive Cyclization Nitro 1-(Dimethylamino)-2-nitroethylene Nitro->Tricyclic

Figure 1: Retrosynthetic disconnection of Rucaparib revealing the key Tricyclic Lactam intermediate.

Critical Process Parameters (CPP) & Strategy

The industrial synthesis (Gillmore et al., Org.[1] Process Res. Dev. 2012) addresses several medicinal chemistry liabilities:

  • Avoidance of Chromatography: The process relies on crystallization for purification.

  • Thermal Safety: The original Leimgruber-Batcho indole synthesis involved hazardous temperatures; the optimized route uses milder condensation methods.

  • Regioselectivity: The Suzuki coupling must occur exclusively at the 2-position of the indole.

Key Starting Materials
ReagentRoleCritical Quality Attribute (CQA)
Methyl 6-fluoro-1H-indole-4-carboxylate Core ScaffoldPurity >98%; Regioisomer free (4-fluoro isomer is a common impurity).
1-(Dimethylamino)-2-nitroethylene C3-LinkerAssay >95%; Moisture sensitive.
N-Bromosuccinimide (NBS) Halogenating AgentFree of elemental bromine to prevent over-bromination.
Pd(dppf)Cl₂·CH₂Cl₂ CatalystPd content verification; Low O₂ sensitivity preferred.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tricyclic Lactam Intermediate

Target: 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one Mechanism: Indole C3-functionalization followed by nitro-reduction and intramolecular amidation.

Step 1: Nitrovinyl Formation

  • Charge a reactor with Methyl 6-fluoro-1H-indole-4-carboxylate (1.0 equiv) and Trifluoroacetic acid (TFA) (3.0 vol).

  • Cool the mixture to 0–5 °C.

  • Add 1-(Dimethylamino)-2-nitroethylene (1.2 equiv) portion-wise, maintaining internal temperature <10 °C.

    • Note: Exothermic reaction. Rapid addition can lead to polymerization.

  • Stir at 20–25 °C for 2–4 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Quench by pouring the mixture into ice-water (10 vol).

  • Filter the precipitated Nitrovinyl Intermediate (bright orange/red solid). Wash with water and dry under vacuum.

Step 2: Reduction and Cyclization (The "One-Pot" Lactamization)

  • Suspend the Nitrovinyl intermediate (1.0 equiv) in Methanol/Ethanol (1:1) (20 vol).

    • Solubility Note: The intermediate is poorly soluble; high solvent volumes are required for efficient reduction.

  • Add Sodium Borohydride (NaBH₄) (4.0 equiv) slowly at 0–10 °C to reduce the alkene to the nitroalkane.

    • Safety: Hydrogen gas evolution. Ensure adequate venting.

  • Add Zinc dust (10.0 equiv) and Acetic Acid (excess, ~10 vol) to the nitroalkane slurry.

  • Heat to 40–50 °C for 4–6 hours.

    • Mechanism:[1][2][3][4] Zn reduces the nitro group to an amine. The amine intramolecularly attacks the C4-methyl ester, ejecting methanol and closing the 7-membered lactam ring.

  • Filtration: Filter hot to remove Zinc residues.

  • Concentrate the filtrate to ~5 vol.

  • Crystallization: Cool to 0 °C. The Tricyclic Lactam precipitates as a tan/off-white solid.

  • Yield: Expect 70–75% over two steps.

Protocol B: Regioselective Bromination & Suzuki Coupling

Target: Rucaparib Free Base Challenge: Selective bromination at C2 (indole numbering) without touching the benzenoid ring.

Step 1: Bromination

  • Dissolve the Tricyclic Lactam (from Protocol A) in DMF or NMP (5 vol).

  • Cool to -5 to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) as a solution in DMF over 1 hour.

    • Critical Control: Stoichiometry is vital. Excess NBS leads to dibromination.

  • Quench with aqueous Sodium Bisulfite (to destroy active bromine).

  • Precipitate by adding water. Filter the 2-Bromo-Tricyclic Lactam .

Step 2: Suzuki-Miyaura Coupling

  • Charge Reactor with:

    • 2-Bromo-Tricyclic Lactam (1.0 equiv)

    • 4-Formylphenylboronic acid (1.2 equiv)

    • K₃PO₄ (3.0 equiv) - Why Phosphate? Phosphate bases often provide cleaner profiles than Carbonates in indole couplings, reducing dehalogenation byproducts.

    • Solvent: Dioxane/Water (4:1) .

  • Degas with Nitrogen for 30 minutes.

  • Add Catalyst: Pd(dppf)Cl₂ (0.02 equiv).

  • Heat to 80–90 °C for 4–8 hours.

  • Workup: Cool, filter through Celite (to remove Pd), and partition with EtOAc/Water.

  • Isolate the Biaryl Aldehyde Intermediate .

Step 3: Reductive Amination (Final API Assembly)

  • Dissolve the Biaryl Aldehyde in Methanol .

  • Add Methylamine (33% in EtOH, 5.0 equiv). Stir for 1 hour to form the imine.

  • Add Sodium Cyanoborohydride (1.5 equiv) or STAB (Sodium Triacetoxyborohydride).

  • Stir at ambient temperature until aldehyde is consumed.

  • Workup: Acid/Base extraction to purify the amine.

  • Crystallization: Rucaparib free base can be crystallized from aqueous isopropanol.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: API Assembly SM Methyl 6-fluoroindole -4-carboxylate Step1 1. Nitro-olefination (TFA, Nitroethylene) SM->Step1 Step2 2. Reductive Cyclization (Zn/AcOH) Step1->Step2 Core Tricyclic Lactam Step2->Core Brom 3. Bromination (NBS, DMF) Core->Brom Suzuki 4. Suzuki Coupling (Pd(dppf)Cl2) Brom->Suzuki RedAm 5. Reductive Amination (MeNH2, NaBH3CN) Suzuki->RedAm Final Rucaparib RedAm->Final

Figure 2: Linear process flow from Indole precursor to Rucaparib API.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reduction of nitroalkene.Ensure high solvent volume (20V) is used; intermediate insolubility halts reaction.
Dimer Formation (Suzuki) Homocoupling of boronic acid.Degas solvents thoroughly; ensure base is added after degassing.
Pd Residuals >10ppm Inefficient scavenging.Use N-acetylcysteine or SiliaMetS® Thiol scavengers during workup.
Des-bromo impurity Protodehalogenation during Suzuki.Reduce reaction temperature; switch from DMF to Dioxane/Water.

References

  • Gillmore, A. T., et al. (2012).[1][5] "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, 16(10), 1897–1904. Link[1]

  • Pfizer Inc. (2006).[1] "Method of preparing poly(ADP-ribose) polymerases inhibitors." World Intellectual Property Organization, WO2006033003.[1] Link

  • Park, J., & Cheon, C. H. (2022). "Total Synthesis of Rucaparib." The Journal of Organic Chemistry, 87(7), 4813–4817.[6] Link

  • FDA Center for Drug Evaluation and Research. (2016). "Rubraca (rucaparib) Chemistry, Manufacturing, and Controls Review." Link

Sources

Application

Application Note: Green Nitration Protocols for Fluoro-methylbenzoates

Executive Summary The nitration of electron-deficient aromatic rings, such as fluoro-methylbenzoates, traditionally requires harsh "mixed acid" conditions (concentrated and fuming ). While effective, this method generate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of electron-deficient aromatic rings, such as fluoro-methylbenzoates, traditionally requires harsh "mixed acid" conditions (concentrated


 and fuming 

). While effective, this method generates substantial acidic waste, poses severe thermal safety risks, and often suffers from poor regioselectivity due to the competing directing effects of the ester and fluorine substituents.

This Application Note details two validated "Green Chemistry" protocols for the regioselective nitration of Methyl 2-fluorobenzoate to Methyl 2-fluoro-5-nitrobenzoate :

  • Heterogeneous Catalysis: Using Zeolite H-Beta to eliminate sulfuric acid waste.

  • Continuous Flow Processing: Using micro-reactors for precise thermal control and enhanced safety using neat nitric acid.

Introduction & Mechanistic Insight

The Challenge of Deactivated Substrates

Methyl 2-fluorobenzoate presents a "push-pull" challenge in Electrophilic Aromatic Substitution (EAS):

  • Deactivation: Both the ester (

    
    ) and fluorine (
    
    
    
    ) groups withdraw electron density, significantly raising the activation energy required for nitration compared to benzene or toluene.
  • Regioselectivity: The ester is a meta-director. The fluorine is an ortho/para-director. In Methyl 2-fluorobenzoate, these directing effects reinforce each other at positions 3 and 5. However, steric hindrance plays the deciding role.

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. Green chemistry methods enhance the selectivity for the thermodynamically favored 5-nitro isomer by avoiding the "hot spots" typical of batch mixed-acid processes.

G Start Methyl 2-fluorobenzoate (Substrate) Intermed Sigma Complex (Transition State) Start->Intermed + NO2+ (Nitronium Ion) Prod_5 Methyl 2-fluoro-5-nitrobenzoate (MAJOR PRODUCT) Less Steric Hindrance Intermed->Prod_5 Path A: Para to F Meta to Ester Prod_3 Methyl 2-fluoro-3-nitrobenzoate (MINOR PRODUCT) Sterically Crowded (Between F and COOMe) Intermed->Prod_3 Path B: Ortho to F Meta to Ester

Figure 1: Regioselectivity map for the nitration of Methyl 2-fluorobenzoate. Position 5 is favored due to the steric crowding at Position 3.

Methodology 1: Solid-Acid Catalysis (Zeolite H-Beta)

Principle: Replacing sulfuric acid with a solid aluminosilicate catalyst (Zeolite H-Beta) allows for the generation of the active nitronium species (


) using Acetyl Nitrate (generated in situ) under milder conditions. The catalyst is recoverable and reusable, significantly improving the E-factor (waste-to-product ratio).
Materials
  • Substrate: Methyl 2-fluorobenzoate (1.0 equiv).

  • Reagent: Nitric Acid (90% fuming) or 70%

    
     (requires longer time).
    
  • Anhydride: Acetic Anhydride (1.2 equiv) – Scavenges water and forms Acetyl Nitrate.

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25). Note: Must be calcined at 500°C for 4h prior to first use to activate acidic sites.
    
  • Solvent: None (Neat) or Dichloroethane (if solubility is an issue, though neat is greener).

Protocol Steps
  • Catalyst Activation: Heat Zeolite H-Beta in a muffle furnace at 120°C for 2 hours immediately before use to remove adsorbed moisture.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge Methyl 2-fluorobenzoate (10 mmol, 1.54 g) and freshly activated Zeolite H-Beta (0.5 g).

  • Reagent Addition: Cool the flask to 0–5°C in an ice bath. Add Acetic Anhydride (12 mmol, 1.13 mL) slowly.

  • Nitration: Add Nitric Acid (11 mmol) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours.

    • QC Check: Monitor by TLC (20% EtOAc/Hexane) or HPLC.

  • Workup:

    • Add 20 mL Ethyl Acetate to dilute.

    • Filter the mixture through a sintered glass funnel to recover the Zeolite catalyst. (Save catalyst for regeneration).

    • Wash the filtrate with Sat.

      
       (2 x 15 mL) to remove acetic acid/excess acid.
      
    • Wash with Brine (15 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Methodology 2: Continuous Flow Nitration (Process Intensification)

Principle: Flow chemistry allows for the safe use of neat fuming nitric acid without sulfuric acid. The high surface-area-to-volume ratio of microreactors ensures excellent heat transfer, preventing thermal runaways and reducing oxidative byproducts.

Flow Reactor Setup Diagram

FlowSetup FeedA Feed A: Substrate in Nitromethane PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Fuming HNO3 (Neat) PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (PFA, 0.5mm ID) PumpA->Mixer 1.0 mL/min PumpB->Mixer 0.5 mL/min Reactor Residence Time Unit (PFA Coil, 10mL) Temp: 60°C Mixer->Reactor Quench Quench Bath (Ice/Water) Reactor->Quench BPR Back Pressure Regulator (40 psi) Quench->BPR

Figure 2: Schematic of the continuous flow nitration setup. The BPR ensures the system remains liquid-phase even if temperatures rise.

Protocol Steps
  • Feed Preparation:

    • Solution A: Dissolve Methyl 2-fluorobenzoate (0.5 M) in Nitromethane (inert carrier).

    • Solution B: Fuming Nitric Acid (neat).

  • System Priming: Flush the reactor (PFA tubing, 10 mL volume) with Nitromethane using Pump A. Set the Back Pressure Regulator (BPR) to 40 psi (approx 2.7 bar) to prevent gas slug formation.

  • Parameters:

    • Temperature: Set reactor coil bath to 60°C.

    • Flow Rates: Pump A = 1.0 mL/min; Pump B = 0.5 mL/min (Molar ratio ~ 1:3 Substrate:Acid).

    • Residence Time:

      
       6.6 minutes.
      
  • Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (20 mL) to reach steady state.

  • Collection: Direct output into a stirred flask containing ice water (Quench).

  • Workup: Extract the aqueous quench mixture with Dichloromethane (or Ethyl Acetate for a greener profile). Wash organic layer with water and brine. Evaporate solvent.[3]

Comparative Analysis

The following table contrasts the Green methods against the traditional Mixed Acid approach.

MetricTraditional Batch (Mixed Acid)Solid Acid (Zeolite H-Beta)Continuous Flow (Neat HNO3)
Reagents

/


/

/ Zeolite
Fuming

(Neat)
Atom Economy Low (Sulfuric waste)High (Catalyst Recycled)Medium (Excess HNO3 recycled)
Safety Low (Exotherm risk)High (Mild conditions)Very High (Small active vol)
Selectivity (5-NO2) ~85%>92%>95%
Yield 70-80%85-90%90-95%
Scalability Difficult (Heat transfer limits)Moderate (Filtration needed)Excellent (Numbering up)

Troubleshooting & Quality Control

  • Issue: Low Conversion.

    • Zeolite Method:[4][5][6][7][8] Catalyst may be wet. Re-calcine at 500°C. Ensure Acetic Anhydride is fresh (hydrolyzes to acetic acid over time).

    • Flow Method: Increase residence time (lower flow rate) or increase temperature by 5°C increments.

  • Issue: Dinitration (Impurities).

    • Zeolite Method:[4][5][6][7][8] Reduce amount of

      
       to 1.05 equiv.
      
    • Flow Method: Decrease temperature or reduce Nitric Acid concentration (dilute Feed B with sulfuric acid, though this negates some green benefits).

  • Analytical Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) Gradient 10% -> 90%.

    • Retention Order: Benzoic Acid (hydrolysis impurity) < 5-Nitro isomer < 3-Nitro isomer < Dinitro species.

References

  • Smith, K., et al. (2000). "A novel method for the nitration of deactivated aromatic compounds using zeolite catalysts."[4][7] Journal of Chemical Society, Perkin Transactions 1.

  • Dagade, S. P., et al. (2002).[5] "Nitration of aromatic compounds over solid acid catalysts."[4][5] National Chemical Laboratory, Pune.

  • Kulkarni, A., et al. (2018). "Continuous flow nitration of aromatic compounds." Beilstein Journal of Organic Chemistry.

  • Cantillo, D., & Kappe, C. O. (2013). "Integrated Continuous Flow Synthesis of 5-Fluoro-2-nitrobenzotrifluoride." Reaction Chemistry & Engineering.

  • Olah, G. A., et al. (1978). "Nitration with Acetyl Nitrate and Solid Acid Catalysts." Proceedings of the National Academy of Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Executive Summary & Diagnostic Context[1][2] The Molecule: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context[1][2]

The Molecule: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib).[1]

The Problem: Users frequently report a "brown sticky solid" or "tar-like" residue following the nitration of methyl 5-fluoro-2-methylbenzoate.[1] While the target compound is a white to pale yellow crystalline solid (MP ~74-78°C), the crude product often retains dark coloration due to oxidative degradation byproducts (nitrophenolic tars) and occluded regioisomers.

Immediate Action: Do not attempt to recrystallize the dark brown tar directly. The impurities will occlude within the crystal lattice, resulting in poor yield and persistent coloration. Follow the diagnostic workflow below.

Diagnostic Workflow (Decision Matrix)

The following logic gate determines the optimal purification strategy based on the physical state of your crude material.

PurificationLogic Start Crude Product Assessment StateCheck Physical State? Start->StateCheck LiquidOil Dark Oil / Gum StateCheck->LiquidOil SolidBrown Brown/Tan Solid StateCheck->SolidBrown SolidWhite Pale Yellow/White Solid StateCheck->SolidWhite Action_Wash Bicarbonate/Brine Wash (Remove Acidic Phenols) LiquidOil->Action_Wash Residual Acid? TLC TLC Analysis (20% EtOAc/Hex) SolidBrown->TLC Action_Recrys Protocol B: Recrystallization (MeOH/H2O) SolidWhite->Action_Recrys Final Polish Baseline Baseline Impurities present? TLC->Baseline Action_Charcoal Protocol A: Activated Carbon Treatment Baseline->Action_Charcoal Yes (Tars) Baseline->Action_Recrys No (Clean) Action_Column Flash Chromatography (Silica Plug) Baseline->Action_Column High Impurity Load Action_Charcoal->Action_Recrys Filtrate Clear Action_Wash->TLC

Figure 1: Decision matrix for selecting the appropriate purification method based on crude product appearance and TLC profiling.[1]

Technical Troubleshooting (FAQs)

Q1: Why is my crude product a sticky brown tar instead of a solid?

A: This is a classic symptom of Melting Point Depression caused by impurities.

  • Mechanism: The nitration reaction (using

    
    ) is a vigorous oxidation environment. Side reactions oxidize the methyl group or the aromatic ring, generating nitrophenols  and polymeric quinones . These species are deeply colored and amorphous.
    
  • The Trap: Even 5-10% of these impurities can lower the melting point of your product (normally ~78°C) to below room temperature, resulting in a sticky oil/gum.

  • Correction: You must remove the "oily" impurities before crystallization. Use Protocol A (Activated Carbon) or a silica plug filtration.

Q2: I recrystallized from Ethanol, but the crystals are still tan/beige. Why?

A: This is due to Crystal Occlusion .

  • Mechanism: If the crystallization is too rapid (e.g., plunging into ice immediately), the growing crystal lattice traps the large, colored impurity molecules inside.

  • Correction:

    • Redissolve the crystals in hot Methanol.

    • Perform the Cloud Point technique (See Protocol B) to grow crystals slowly.

    • Wash the filter cake with ice-cold methanol; the colored impurities are much more soluble in the alcohol than the ester is.

Q3: Can I use water to wash the brown solid?

A: Yes, but with specific pH control.

  • Mechanism: The brown impurities are often acidic (nitrophenols/carboxylic acids).

  • Protocol: Wash the crude solid with 5% Sodium Bicarbonate (

    
    ) . This converts the acidic brown impurities into their water-soluble salts (phenoxides), allowing them to be washed away, leaving the neutral nitrobenzoate ester behind.
    

Detailed Experimental Protocols

Protocol A: Activated Carbon Clarification (The "De-browning")

Use this when the crude is dark brown or sticky.

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Methanol or Ethyl Acetate .

  • Adsorption: Add Activated Charcoal (10-20% by weight of the crude mass).

    • Note: If using Methanol, ensure the solution is not superheated before adding charcoal to avoid flash boiling.

  • Digestion: Reflux the suspension for 15–30 minutes. The charcoal adsorbs the high-molecular-weight colored polymers.

  • Filtration: Filter the hot solution through a pad of Celite (Diatomaceous Earth) using a pre-warmed funnel.

    • Why Pre-warmed? To prevent the product from crystallizing in the funnel stem during filtration.

  • Result: The filtrate should be a clear, pale yellow liquid. Proceed to Protocol B.

Protocol B: Cloud-Point Recrystallization

Use this for final purification to achieve >99% purity.[1]

  • Solvent Choice: Methanol (Solvent A) and Water (Solvent B).

    • Reasoning: Nitrobenzoates exhibit a steep solubility curve in Methanol but are insoluble in water.

  • Dissolution: Place the clarified solid in an Erlenmeyer flask. Add hot Methanol dropwise while swirling on a steam bath until the solid just dissolves.

  • The Cloud Point: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of hot Methanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling excludes impurities). Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum.[2] Wash the cake with a 1:1 mixture of cold Methanol/Water.

Data Specifications & Solubility Profile

Target Compound: Methyl 5-fluoro-2-methyl-3-nitrobenzoate Molecular Weight: 213.16 g/mol [1][3][4]

Solubility Table (Relative)

Data inferred from nitrobenzoate analogs to guide solvent selection.

SolventTemperatureSolubility StatusApplication
Methanol Hot (60°C)HighPrimary Recrystallization Solvent
Methanol Cold (0°C)LowCrystallization / Wash
Ethanol Hot (70°C)HighAlternative Solvent
Ethyl Acetate RTHighExtraction / Dissolution
Water AnyInsolubleAnti-solvent (Precipitant)
Toluene RTModerateNot recommended (poor impurity rejection)
Safety & Handling
  • Thermal Hazard: Nitro compounds are energetic. Do not distill the crude material to dryness at high temperatures (>150°C) as decomposition may occur.

  • Skin Hazard: Nitrobenzoates are potent skin sensitizers. Double-glove (Nitrile) when handling the "brown tar."

References

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents (US11001552B2). Retrieved October 26, 2023, from [1]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, Coll.[1] Vol. 1, p.372 (1941). Retrieved October 26, 2023, from [Link][1]

  • Process for the isolation of the methyl ester of m-nitrobenzoic acid. Google Patents (EP0118862B1). Retrieved October 26, 2023, from [1]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Overview: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a highly specialized fluorinated aromatic ester. It serves as a critical structural precursor in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a highly specialized fluorinated aromatic ester. It serves as a critical structural precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the FDA-approved PARP inhibitor Rucaparib[1]. Because downstream applications—such as the imino-Stetter reaction and azepinone scaffold construction—require exact stoichiometry and high purity, optimizing the recrystallization of this intermediate is paramount[1].

The following technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for achieving >99% purity.

Part 1: Troubleshooting Guides & FAQs

Q1: What is the optimal primary recrystallization solvent for Methyl 5-fluoro-2-methyl-3-nitrobenzoate, and what is the chemical causality behind this choice? A1: Methanol is the absolute solvent of choice. Mechanistically, because the target molecule is a methyl ester (typically synthesized via Fischer esterification using methanol and thionyl chloride[2][3]), utilizing methanol as the recrystallization solvent leverages the common-ion effect. This prevents transesterification side reactions (e.g., the formation of ethyl esters) that would inevitably occur if ethanol were used under trace acidic conditions. Furthermore, the compound exhibits an optimal thermodynamic solubility gradient in methanol—it is highly soluble near the boiling point (65°C) and exhibits minimal solubility at 0–5°C, ensuring high recovery yields.

Q2: During cooling, I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I fix this? A2: Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture, or when lipophilic impurities depress the melting point of the bulk mixture. Fix: Do not rapidly crash-cool the solution. Instead, dilute the mixture by adding 10–15% additional methanol to shift the concentration below the binodal curve. Heat back to a clear solution, then cool at a controlled rate of 0.5°C/min. Seeding the solution with pure crystals at approximately 5°C above the expected cloud point will induce heterogeneous nucleation and bypass the oiling-out phase.

Q3: My crude product contains unreacted 5-fluoro-2-methyl-3-nitrobenzoic acid from an incomplete esterification step. Will methanol recrystallization remove it? A3: Partially, but recrystallization alone is not a self-validating system for acidic impurities. Because the carboxylic acid can co-crystallize with the ester via hydrogen bonding, relying solely on thermodynamic purification is risky. Fix: Before recrystallization, ensure the crude organic extract is thoroughly washed with saturated aqueous sodium bicarbonate (NaHCO₃). This converts the unreacted acid into its water-soluble sodium salt, partitioning it into the aqueous layer. Only then should the organic layer be concentrated and subjected to methanol recrystallization.

Q4: Can I use an anti-solvent system if the crude is heavily contaminated with regioisomers from the nitration step? A4: Yes. The nitration of 5-fluoro-2-methylbenzoic acid using concentrated HNO₃/H₂SO₄ at -5 to 0°C can yield trace regioisomers[2][3]. For heavily contaminated batches, a binary Ethyl Acetate / Petroleum Ether system is superior. The compound is freely soluble in ethyl acetate. By dissolving the crude in a minimal volume of warm ethyl acetate and slowly titrating in petroleum ether (the anti-solvent) until slight turbidity persists, you force a highly selective crystallization based on polarity shifts rather than just temperature.

Part 2: Quantitative Data & Solvent System Performance

To aid in experimental design, the following table summarizes the performance of various solvent systems for the purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Solvent SystemMechanism of ActionTarget Impurity RemovalExpected YieldRisk Factor
Methanol (100%) Thermodynamic gradient; common-ion effect prevents transesterification.Regioisomers, trace non-polar organics.75–85%Low. May oil out if over-concentrated.
EtOAc / Pet. Ether Anti-solvent titration; forces crystallization via polarity shift.Unreacted starting materials, heavy tars.80–90%Medium. Requires precise titration to avoid crashing out impurities.
Toluene / Hexane High-temperature dissolution, non-polar anti-solvent crash.Highly lipophilic byproducts.60–70%High. Toluene is difficult to remove completely under standard vacuum.
Part 3: Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology, meaning built-in checkpoints ensure the success of each step before proceeding.

Protocol: Methanol Recrystallization of Crude Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • Preparation & Dissolution:

    • Suspend the crude solid in absolute Methanol (approximately 3 to 4 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to gentle reflux (64–65°C) with continuous magnetic stirring.

    • Self-Validation Check: The solution must become completely transparent. If undissolved solid persists after 10 minutes at reflux, add hot methanol in 0.5 mL increments until absolute clarity is achieved.

  • Hot Filtration:

    • Rapidly filter the hot solution through a pre-warmed fluted filter paper (or a heated sintered glass funnel) to remove insoluble carbonaceous particulates or inorganic salts.

  • Controlled Nucleation:

    • Transfer the filtrate to a clean Erlenmeyer flask. Allow it to cool ambiently to ~40°C at a controlled rate (ideally 0.5°C/min).

    • Self-Validation Check: The onset of turbidity (the cloud point) should appear between 35°C and 40°C. If the solution remains perfectly clear at 25°C, it is sub-saturated. Distill off 15-20% of the solvent volume under reduced pressure and repeat the cooling process.

  • Maturation & Isolation:

    • Once initial crystals form, place the flask in an ice-water bath (0–5°C) and allow the crystal lattice to mature for 2 hours.

    • Isolate the white solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol (1 mL/g) to displace the mother liquor.

    • Dry the crystals under high vacuum at 40°C to a constant weight.

Part 4: Process Visualization

The following diagram illustrates the logical workflow from the initial starting material through the synthesis and final thermodynamic purification of the target compound.

G A 5-Fluoro-2-methylbenzoic acid (Starting Material) B Nitration (HNO3 / H2SO4, -5 to 0°C) A->B Electrophilic Aromatic Substitution C 5-Fluoro-2-methyl-3-nitrobenzoic acid (Intermediate) B->C D Esterification (MeOH, SOCl2, Reflux) C->D Fischer Esterification E Crude Methyl Ester (Contains Regioisomers & Acid) D->E F Recrystallization (Methanol, 65°C to 0°C) E->F Thermodynamic Purification G Pure Methyl 5-fluoro-2-methyl- 3-nitrobenzoate (>99%) F->G API Precursor (Rucaparib)

Synthetic workflow and recrystallization of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Part 5: References
  • Methyl 5-fluoro-4-methyl-2-nitrobenzoate (Positional Isomerism and Synthesis) - Benchchem - 2

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 Preparation - ChemicalBook -3

  • Practical and Efficient Approach to Scalable Synthesis of Rucaparib - American Chemical Society -1

Sources

Troubleshooting

Controlling exotherm in nitration of 5-fluoro-2-methylbenzoic acid

Ticket ID: NIT-5F2M-EXO Topic: Exotherm Management in Nitration of 5-Fluoro-2-Methylbenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Critical Safety Alert: The "Accumulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NIT-5F2M-EXO Topic: Exotherm Management in Nitration of 5-Fluoro-2-Methylbenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit

Critical Safety Alert: The "Accumulation Trap"

User Question: "I am maintaining the temperature at -10°C during addition, but when I allow the reaction to warm to room temperature, I see a sudden, violent exotherm. What is happening?"

Technical Diagnosis: You are likely experiencing thermal runaway due to reactant accumulation .

In nitration reactions involving deactivated or sterically hindered substrates like 5-fluoro-2-methylbenzoic acid , the reaction kinetics at -10°C may be too slow to consume the nitrating agent (Nitric Acid/Nitronium ion) as fast as it is added.

  • The Trap: You add HNO₃ at -10°C. The temperature stays stable because no reaction is happening. You have essentially created a "time bomb" of unreacted mixed acid and substrate.

  • The Trigger: When you stop cooling or warm to 0°C/RT, the reaction kickstarts.

  • The Runaway: The accumulated reagents react simultaneously. The heat generation rate (

    
    ) exceeds the heat removal capacity (
    
    
    
    ), leading to rapid decomposition or explosion [1, 2].
Visualization: The Accumulation Doom Loop

The following diagram illustrates the kinetic mismatch that leads to this specific failure mode.

AccumulationLoop Add Reagent Addition (Low Temp: -10°C) Kinetic Slow Kinetics (Reaction Stalled) Add->Kinetic Too Cold Accum Accumulation of Unreacted HNO3 Kinetic->Accum Reagents Build Up Warm Warming Step (Trigger) Accum->Warm Protocol Step Rate Exponential Rate Increase Warm->Rate Activation Energy Met Rate->Warm Self-Heating Exotherm THERMAL RUNAWAY Rate->Exotherm Q_gen > Q_rem

Figure 1: The mechanism of thermal runaway caused by low-temperature reagent accumulation.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns black and tars immediately upon warming. Why?

  • Cause: Oxidative decomposition. Nitric acid is a strong oxidant. If the nitration (substitution) is slow, oxidation of the methyl group or the aromatic ring becomes the dominant pathway, especially if the temperature spikes locally.

  • Resolution: Ensure your sulfuric acid concentration is high enough (>95% or Oleum). Water acts as a reaction poison, slowing nitration and favoring oxidation. Use dry reagents [3].[1][2]

Q2: I am seeing low regioselectivity (getting the 4-nitro or 6-nitro instead of the target 3-nitro).

  • Analysis:

    • Target: 5-fluoro-2-methyl-3-nitrobenzoic acid.[3]

    • Directing Effects: The Methyl group (C2) is an ortho/para activator. The Fluorine (C5) is an ortho/para director. The Carboxyl (C1) is a meta director.

    • The Conflict: The 3-position is ortho to Methyl and meta to Carboxyl (Synergistic). However, it is sterically crowded.

  • Fix: Lower temperatures favor the kinetically controlled product (often the 3-nitro due to electronic activation by the methyl group). Higher temperatures allow thermodynamic equilibration or attack at less hindered (but less activated) positions [4].

Q3: The quench into water is violently fuming. How do I manage this?

  • Cause: You are likely quenching unreacted thionyl chloride (if used in previous steps) or, more likely, a large excess of fuming sulfuric/nitric acid.

  • Resolution: Use an Inverse Quench . Do not add water to the acid. Drip the reaction mass slowly onto a large excess of stirred ice/water. Maintain the quench pot <10°C.

Optimized Protocol: Controlled Nitration

Based on process safety principles and patent literature for Rucaparib intermediates [3, 5].

Reagent Stoichiometry Table
ReagentRoleEq.Notes
5-Fluoro-2-methylbenzoic acid Substrate1.0Solid, limiting reagent.
Sulfuric Acid (98% or 20% Oleum) Solvent/Catalyst5-10 volActs as heat sink and dehydrating agent.
Fuming Nitric Acid (>90%) Electrophile Source1.1 - 1.5Excess required, but dangerous if accumulated.
Step-by-Step Workflow

Step 1: Dissolution (The Heat Sink)

  • Charge Concentrated

    
     (or Oleum) to the reactor.
    
  • Cool to 0°C .

  • Add 5-fluoro-2-methylbenzoic acid portion-wise. Note: This dissolution may be slightly exothermic. Ensure full dissolution before proceeding.

Step 2: The Critical Addition (Dosing)

  • Pre-cool the solution to -5°C to 0°C .

  • Crucial Check: Do not cool below -10°C. You want the reaction to occur as you add the reagent to consume the HNO3.

  • Add Fuming

    
     dropwise.
    
  • Control Parameter: Rate of addition must be controlled so that internal temperature (

    
    ) never exceeds 5°C .
    

Step 3: The Post-Reaction Hold

  • After addition, stir at 0°C for 30–60 minutes.

  • Safety Check: Monitor temperature.[2][4][5][6][7] If temperature drops immediately after addition stops, the reaction was likely instantaneous (Good). If temperature continues to rise or stays elevated, reaction is still ongoing (Caution).

Step 4: Inverse Quench

  • Prepare a separate vessel with crushed ice (approx. 5x reaction volume).

  • Transfer the reaction mass slowly onto the ice with vigorous stirring.

Workflow Diagram

ProtocolFlow Setup 1. Dissolve Substrate in H2SO4 (0°C) Dosing 2. Controlled Addition of HNO3 (-5°C to 5°C) Setup->Dosing Dissolved Dosing->Dosing Stop if T > 5°C Hold 3. Reaction Hold (Consume Reagents) Dosing->Hold Addition Complete Quench 4. Inverse Quench (Pour onto Ice) Hold->Quench IPC: Reaction Complete

Figure 2: Safe operational workflow for the nitration of 5-fluoro-2-methylbenzoic acid.

Analytical Checkpoints (Self-Validating System)

To ensure the process is running safely, use these In-Process Controls (IPC):

  • Calorimetric Check (RC1 or DSC): Before scaling up, run a DSC (Differential Scanning Calorimetry) on the reaction mass.

    • Pass Criteria: The onset of decomposition (

      
      ) should be at least 50°C higher than your maximum process temperature (
      
      
      
      ) [1].
  • HPLC Monitoring:

    • Take a sample 15 minutes into the hold period.

    • Quench the sample in a vial of water/acetonitrile.

    • Goal: >95% conversion of starting material. If conversion is low (<50%) but you have added all acid, DO NOT HEAT . You have accumulation. Stir longer at 0°C.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Gustin, J. L. (1998). "Runaway reaction hazards in processing organic nitrocompounds". Institution of Chemical Engineers Symposium Series, 141, 431-444. 8[3][7][9][10]

  • Pfizer Inc. (2009). Process for the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid. WO 2009/112832 A1.

  • Master Organic Chemistry. (2018).[11] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. 11[3][7][9][10][12]

  • Shilpa Medicare Ltd. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US Patent 11,001,552 B2. 3[3][7][9][10][12][13]

Sources

Optimization

Technical Support Center: Regioisomer Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex process of isolating the target 3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex process of isolating the target 3-nitro regioisomer of Methyl 5-fluoro-2-methyl-3-nitrobenzoate[1] from its 4-nitro and 6-nitro byproducts.

This guide bypasses generic advice, focusing instead on the thermodynamic and chromatographic causality behind each separation technique, ensuring your workflows are robust, scalable, and self-validating.

Separation Strategy & Workflow

The optimal purification method depends heavily on your synthesis scale and the required purity threshold. The decision matrix below outlines the standard operational workflow for regioisomer separation.

RegioisomerSeparation Crude Crude Mixture (3-, 4-, and 6-nitro isomers) Decision Scale of Separation? Crude->Decision Cryst Fractional Crystallization (EtOH/H2O) Decision->Cryst >10g Scale Silica Silica Chromatography (Hexane/EtOAc) Decision->Silica 1-10g Scale HPLC Prep-HPLC (C18) (H2O/MeCN + 0.1% TFA) Decision->HPLC <1g Scale Eval Purity > 99%? Cryst->Eval Pure Pure Methyl 5-fluoro- 2-methyl-3-nitrobenzoate Silica->Pure HPLC->Pure Eval->Silica No (Enrichment) Eval->Pure Yes

Workflow for isolating the 3-nitro regioisomer based on synthesis scale and purity requirements.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do I inevitably get multiple regioisomers during the nitration step? A: The aromatic ring of the precursor undergoes electrophilic aromatic substitution. The methyl group is an activating ortho/para-director, the fluorine atom is a deactivating ortho/para-director, and the ester is a strongly deactivating meta-director[2]. The conflict between these directing effects, combined with the steric bulk of the adjacent groups, prevents 100% regioselectivity, leading to a statistical mixture of the 3-nitro (target), 4-nitro, and 6-nitro isomers.

Q: Why is fractional crystallization preferred over chromatography for bulk separation? A: Positional isomers of nitrobenzoates exhibit distinct crystal lattice packing energies. The 3-nitro isomer has a specific dipole moment and steric conformation that lowers its solubility in cold protic solvent mixtures (like ethanol/water) compared to the 4- and 6-nitro isomers[3]. Exploiting this differential solubility allows for selective precipitation, which is highly scalable and avoids the massive solvent waste associated with large-scale silica chromatography.

Q: My normal-phase silica column isn't resolving the isomers. What is the mechanistic cause? A: On normal-phase silica, separation is driven by hydrogen bonding and dipole-dipole interactions. Because the regioisomers possess identical functional groups, their overall polarities are extremely similar. Switching to a reversed-phase system (C18) where separation is driven by hydrophobic interactions and subtle shape selectivity often yields vastly superior resolution[4].

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
"Oiling out" during recrystallization The crude mixture is cooling too rapidly, or the concentration of impurities is too high, causing the product to separate as a supercooled liquid rather than a crystalline solid[3].Reheat until homogeneous. Add 5-10% more ethanol to increase overall solubility, then cool slowly to room temperature. Introduce a seed crystal at 40°C to nucleate the correct polymorph.
Poor peak resolution in HPLC/LC-MS Unbuffered mobile phases cause peak tailing due to secondary interactions with residual silanols on the C18 stationary phase, masking the subtle differences between the isomers.Incorporate an acidic modifier (e.g., 0.1% Acetic Acid or TFA). This suppresses ionization, sharpens the peaks, and improves the resolution factor (

)[4].
Isomers co-eluting on gradient HPLC Steep gradients compress the elution bands of compounds with nearly identical partition coefficients, forcing them off the column simultaneously.Switch to an isocratic elution method. Isocratic conditions maintain a constant partition coefficient, maximizing the separation of closely related positional isomers[5].

Self-Validating Experimental Protocols

Protocol A: Self-Validating Fractional Crystallization (Scale: >10g)

This protocol exploits the differential solubility of the regioisomers in protic solvents.

  • Dissolution: Suspend 10 g of crude Methyl 5-fluoro-2-methyl-3-nitrobenzoate[1] in 30 mL of hot ethanol (75°C). Stir vigorously until fully dissolved.

  • Solvent Tuning: Dropwise, add hot distilled water (approx. 10-15 mL) until the solution becomes faintly turbid. Immediately add 1-2 mL of hot ethanol to clear the turbidity[3].

    • Causality: This establishes a supersaturated state right at the cloud point, optimizing the environment for selective nucleation.

    • Validation Check: The solution must be perfectly clear at 75°C. If oil droplets are visible, add more ethanol until they dissolve.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to 25°C over 2 hours.

    • Causality: Slow cooling favors the thermodynamic crystal lattice of the 3-nitro isomer, leaving the more soluble regioisomers trapped in the mother liquor.

  • Harvesting: Chill the flask in an ice-water bath (0-5°C) for 1 hour. Filter the crystals under vacuum and wash the filter cake with 10 mL of ice-cold 3:1 Water:Ethanol.

  • Validation Check: Run a TLC (Hexane:EtOAc 4:1). The purified crystals should show a single distinct spot, while the mother liquor will show enriched spots of the undesired 4- and 6-nitro regioisomers.

Protocol B: Isocratic Reversed-Phase HPLC Purification (Scale: <1g)

This protocol is designed for achieving >99.5% analytical purity.

  • Column Preparation: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with a mobile phase of 60:40 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Sample Injection: Dissolve the enriched regioisomer mixture in a minimal volume of Acetonitrile.

    • Validation Check: Filter the sample through a 0.45 µm PTFE syringe filter to ensure no particulate matter clogs the column frit.

  • Elution: Run an isocratic elution at 60:40 Water:Acetonitrile at a flow rate appropriate for your column diameter.

    • Causality: Maintaining an isocratic hold prevents the "bunching" effect seen in gradient runs, allowing the subtle hydrophobic differences of the isomers to dictate retention time[5].

  • Fraction Collection: Monitor UV absorbance at 254 nm[4]. Collect the peaks into separate vials.

  • Validation Check: Analyze the collected fractions via analytical HPLC before pooling and lyophilizing the target 3-nitro isomer.

Quantitative Isomer Data

While the regioisomers share identical molecular weights and topological polar surface areas (TPSA), their 3D spatial arrangements alter their dipole moments and hydrophobic surface areas, which drives their separation behavior.

RegioisomerMolecular WeightTPSA (Ų)Predicted LogPRelative Polarity (Silica)C18 HPLC Elution Order
3-nitro (Target)213.16 g/mol 69.44~1.8 - 2.1ModerateIntermediate
4-nitro (Impurity)213.16 g/mol 69.44~1.8 - 2.1Lowest (Least polar)Last (Most hydrophobic)
6-nitro (Impurity)213.16 g/mol 69.44~1.8 - 2.1Highest (Most polar)First (Least hydrophobic)

Data synthesized from computational chemistry predictions and standard chromatographic behavior of substituted nitrobenzoates[1],[6].

References

1.[1] Title: Methyl 5-fluoro-2-methyl-3-nitrobenzoate | CID 44203026 - PubChem Source: nih.gov URL: 2.[6] Title: 697739-03-0 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate - ChemScene Source: chemscene.com URL: 3.[2] Title: Methyl 5-fluoro-4-methyl-2-nitrobenzoate - Benchchem Source: benchchem.com URL: 4.[4] Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent Source: doi.org URL: 5.[3] Title: Nitration of methyl benzoate | Resource | RSC Education Source: rsc.org URL: 6.[5] Title: Separation of Nitrobenzaldehyde Isomers : r/CHROMATOGRAPHY Source: reddit.com URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Methyl 5-fluoro-2-methyl-3-nitrobenzoate Synthesis

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0).[1][2][3] The focus of this document is to provide in-depth, field-proven insights into optimizing reaction temperature—the most critical parameter for achieving high yield and purity in this electrophilic aromatic substitution reaction.

The synthesis of this compound, a key intermediate in the preparation of pharmaceuticals like the PARP inhibitor Rucaparib, involves the nitration of a substituted benzoic acid or its ester.[4] This process is notoriously sensitive to thermal conditions. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a robust and reproducible synthetic outcome.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Methyl 5-fluoro-2-methyl-3-nitrobenzoate?

The most common and well-documented method involves two main steps:

  • Nitration: The starting material, 5-fluoro-2-methylbenzoic acid, is nitrated using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5] This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the aromatic ring.

  • Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified, typically using methanol (CH₃OH) with a catalyst like thionyl chloride (SOCl₂) or a strong acid, to yield the final methyl ester product.[5]

Q2: Why is strict temperature control so critical during the nitration step?

Temperature control is paramount for several reasons, all of which impact reaction selectivity, yield, and safety:

  • Preventing Side Reactions: Nitration is a highly exothermic process.[6][7] If the temperature rises uncontrollably, the rate of competing side reactions increases dramatically. This includes the formation of undesired regioisomers and over-nitration to produce dinitro derivatives.[4][8][9]

  • Minimizing Decomposition: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to the degradation of both the starting material and the desired product, often resulting in a dark, discolored reaction mixture and significantly lower yields.[6]

  • Ensuring Regioselectivity: While the directing effects of the fluoro, methyl, and carboxylic acid groups favor nitration at the 3-position, temperature fluctuations can affect the kinetic vs. thermodynamic control of the reaction, potentially altering the isomer distribution.[10] For nitration of methyl benzoate, yields drop significantly as the temperature is raised from 15°C to 50°C or 70°C.[11]

Q3: What is the specific role of concentrated sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid serves two essential catalytic functions:

  • Generation of the Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[12] This is the species that actually attacks the aromatic ring.

  • Water Absorption: Sulfuric acid is a potent dehydrating agent. It absorbs the water generated during the reaction, preventing it from diluting the nitrating mixture and deactivating the nitronium ion.[8][12]

Q4: How can I effectively monitor the reaction's progress?

The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[5][6] By taking small aliquots from the reaction mixture over time, you can spot them on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to the starting material (5-fluoro-2-methylbenzoic acid) is no longer visible.[5][6] A typical eluent system for this analysis is a 1:1 mixture of petroleum ether and ethyl acetate.[5][6]

Q5: What are the primary byproducts to expect in this synthesis?

The main impurities arise from a lack of reaction control, particularly temperature. These include:

  • Regioisomers: Other isomers where the nitro group is added at a different position on the aromatic ring.

  • Dinitro Compounds: Over-nitration can lead to the formation of a dinitro- derivative, which can be a significant byproduct if the reaction temperature is too high or the stoichiometry of the nitrating agent is excessive.[4] One patent reported that using concentrated nitric acid at 0°C still resulted in 45% of the dinitro derivative.[4]

  • Oxidation Products: Dark, tar-like substances can form from the oxidation of the methyl group or the aromatic ring under harsh conditions.[6]

Section 2: Troubleshooting Guide

Problem: My final yield is significantly lower than expected.

  • Possible Cause 1: Poor Temperature Control.

    • Explanation: This is the most frequent cause of low yields. If the temperature rises above the optimal -5 to 0°C range, the formation of byproducts (isomers, dinitro compounds) and decomposition pathways are favored, consuming your starting material and reducing the yield of the desired product.[6][8] Nitration reactions are highly exothermic, and without efficient cooling, localized "hot spots" can form.[6]

    • Troubleshooting Steps:

      • Ensure your reaction flask is adequately submerged in a cooling bath (e.g., ice-salt or dry ice-acetone).

      • Add the nitrating mixture very slowly (dropwise) to the solution of the starting material. This allows the cooling bath to dissipate the heat generated from the reaction.[8]

      • Continuously monitor the internal temperature of the reaction with a thermometer.

  • Possible Cause 2: Impure Starting Materials.

    • Explanation: Impurities in the 5-fluoro-2-methylbenzoic acid can react with the nitrating agent, leading to unwanted side reactions and consuming the reagents.[6][8]

    • Troubleshooting Steps:

      • Verify the purity of your starting material using techniques like NMR or melting point analysis.

      • If necessary, purify the starting material by recrystallization before proceeding with the nitration.

  • Possible Cause 3: Product Loss During Work-up.

    • Explanation: Significant product can be lost during the isolation and purification steps. Quenching the reaction by pouring it into ice water is standard, but incomplete precipitation or losses during filtration can reduce the final yield.[6][13]

    • Troubleshooting Steps:

      • When quenching, pour the reaction mixture slowly into a vigorously stirred ice-water slurry to ensure rapid cooling and complete precipitation.[5][13]

      • Wash the filtered solid with ample cold water to remove residual acid, but avoid excessive washing which could dissolve some product.

      • If the product is an oil or does not fully precipitate, an extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) is required.[13]

Problem: My final product is a dark brown or black oil, not a white solid.

  • Possible Cause: Oxidation and Decomposition.

    • Explanation: A dark discoloration is a clear indicator that the reaction temperature was too high.[6] The powerful oxidizing environment created by the mixed acids at elevated temperatures leads to the breakdown of the aromatic ring and the formation of complex, often polymeric, byproducts.

    • Troubleshooting Steps:

      • Re-evaluate and strictly enforce your temperature control protocol. The addition of the nitrating mixture must be done dropwise at -5 to 0°C.

      • Ensure the purity of your starting material, as some impurities can catalyze decomposition.

      • Consider using a more controlled nitrating agent if the problem persists, though mixed acid is standard for this precursor.

Problem: TLC analysis shows multiple product spots that are difficult to separate.

  • Possible Cause: Formation of Regioisomers.

    • Explanation: The formation of multiple isomers is a common challenge in aromatic nitration. While the directing groups on the starting material strongly favor the desired product, suboptimal conditions can increase the proportion of other isomers.[9] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.[13]

    • Troubleshooting Steps:

      • Optimize Temperature: Lowering the reaction temperature can significantly improve selectivity. Reactions run at or below 0°C generally give a cleaner product profile.[10]

      • Purification Strategy: If isomer formation is unavoidable, meticulous column chromatography is the most effective purification method. Use a high-resolution silica gel and test various eluent systems (e.g., gradients of ethyl acetate in hexane or petroleum ether) to achieve separation.[13]

      • Recrystallization: If the product is solid, fractional recrystallization may be attempted if the isomers have different solubilities in a specific solvent system.[13]

Section 3: Optimized Protocol & Data
Protocol: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol is synthesized from established procedures and emphasizes critical control points.[5]

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-fluoro-2-methylbenzoic acid (1.0 eq).

  • Cool the flask in an ice-salt bath. Slowly add concentrated H₂SO₄ (approx. 10 volumes) while maintaining the internal temperature below 10°C. Stir until all the solid has dissolved.

  • Cool the solution to between -5°C and 0°C.

  • In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (approx. 1 volume). Keep this mixture cold.

  • Using a dropping funnel, add the nitrating mixture to the solution of the benzoic acid dropwise over a period of 1-1.5 hours. Crucially, ensure the internal reaction temperature does not exceed 0°C during the addition.

  • After the addition is complete, continue stirring the mixture at -5 to 0°C for an additional 2 hours.

  • Monitor the reaction's completion by TLC (eluent: 1:1 petroleum ether/ethyl acetate), checking for the disappearance of the starting material.

  • Once complete, very slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10-15 volumes).

  • A white or pale-yellow precipitate of 5-fluoro-2-methyl-3-nitrobenzoic acid should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

Step 2: Esterification

  • Dry the crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Suspend the dried acid in dry methanol (approx. 10 volumes) in a round-bottom flask and cool to 0°C.

  • Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise.

  • After the addition, remove the ice bath and heat the mixture to reflux for 4-16 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.[5]

Data Table: Impact of Temperature on Nitration

The following table summarizes the expected outcomes of the nitration step at various temperatures, illustrating the critical need for optimization.

Reaction Temperature (°C)Approximate Yield (%)Purity (%)Key Observations & Major Byproducts
-5 to 0 (Optimal) 75 - 85%>95%Clean reaction; white precipitate. Minimal side products.[5]
5 to 1060 - 75%85 - 95%Slight yellowing of the product. Increased formation of regioisomers.
15 to 2540 - 60%70 - 85%Product is often yellow/off-white. Significant presence of dinitro byproduct and other isomers.[11]
> 30< 40%< 70%Reaction mixture turns dark brown/black. Low yield of a highly impure, often oily product due to decomposition.[6]
Section 4: Visual Workflow for Synthesis

The following diagram outlines the critical workflow for the synthesis, emphasizing the temperature control decision points.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Control (Critical Phase) cluster_workup Work-up & Purification cluster_trouble Troubleshooting Outcome start Dissolve Starting Material in conc. H2SO4 cool_soln Cool Solution to -5°C start->cool_soln add_nitro Add Nitrating Mixture Dropwise cool_soln->add_nitro prep_nitro Prepare Nitrating Mixture (HNO3 + H2SO4) cool_nitro Cool Nitrating Mixture prep_nitro->cool_nitro cool_nitro->add_nitro temp_check Internal Temp <= 0°C? add_nitro->temp_check stir Stir at -5 to 0°C for 2 hours temp_check->stir Yes fail High Risk of: - Low Yield - Dinitration - Isomers - Decomposition temp_check->fail No monitor Reaction Complete? (Monitor by TLC) stir->monitor monitor->stir No quench Pour into Ice-Water monitor->quench Yes filter Filter & Wash Precipitate quench->filter esterify Esterification Step filter->esterify purify Column Chromatography esterify->purify product Pure Product purify->product

Caption: Workflow for Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis.

References
  • ChemicalBook. (2025, August 8).
  • BenchChem. (n.d.).
  • BenchChem. (2025, December).
  • BenchChem. (n.d.).
  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Journal of Chemical Technology and Biotechnology.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.).
  • University of Northern Colorado. (n.d.).
  • ChemScene. (n.d.).
  • Reddit. (2023, November 28).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PubChem. (n.d.).
  • BLD Pharm. (n.d.).

Sources

Optimization

Technical Support Center: Safety in Large-Scale Nitration of Methyl Benzoate

Welcome to the Technical Support Center for the large-scale nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important but hazar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important but hazardous synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights necessary to ensure process safety, robustness, and success.

The nitration of an aromatic compound like methyl benzoate is a cornerstone of organic synthesis. However, its scale-up introduces significant thermal and chemical hazards that demand rigorous control and a deep understanding of the reaction's nature.[1][2] This document serves as a comprehensive resource, structured in a practical question-and-answer format to directly address the challenges you may encounter.

Core Safety Principles & Hazard Assessment

Before initiating any large-scale nitration, a thorough hazard assessment is mandatory. The primary risks stem from the highly exothermic nature of the reaction and the corrosive, oxidizing properties of the reagents.[3][4][5]

  • Thermal Runaway: The reaction generates significant heat (ΔH ≈ −73 to −253 kJ/mol).[3][4] If this heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[1][6]

  • Corrosivity & Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive to skin, eyes, and equipment.[7][8][9] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials, creating fire or explosion hazards.[5][10]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, especially if the temperature is not well-controlled. These fumes are highly toxic and can cause severe respiratory damage.[5][11]

  • Explosive Byproducts: Poor temperature control or incorrect stoichiometry can lead to the formation of di-nitrated or poly-nitrated byproducts, which are often more energetic and can increase the risk of detonation.[3][4][12]

Troubleshooting Guide

This section addresses specific issues that can arise during the experiment.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reactor temperature is rising rapidly and is no longer responding to the cooling system. What should I do?

A: This is a critical emergency. Your immediate goal is to stop the reaction and safely dissipate the energy.

  • Step 1: Stop All Reagent Feeds. Immediately cease the addition of the nitrating mixture. This is the most crucial first step to prevent adding more fuel to the reaction.[6]

  • Step 2: Maximize Cooling. Ensure your primary cooling system is operating at maximum capacity. If available, activate any secondary or emergency cooling systems.[6]

  • Step 3: Prepare for Emergency Quench. If the temperature continues to rise, you must quench the reaction. This involves rapidly diluting and cooling the reaction mixture by adding it to a large volume of a suitable quenching agent, typically a slurry of crushed ice and water (at least 10-20 times the reaction volume).[6][13] This action serves to both cool the mixture and dilute the acids, effectively stopping the reaction.[13]

  • Step 4: Execute the Quench (If Necessary). If the reactor is of a manageable size and can be moved safely, slowly and carefully pour the contents into the prepared ice-water mixture with vigorous stirring. Be prepared for the release of gases and potential splashing. This must be done in a well-ventilated area like a fume hood, and the operator must wear extensive PPE.[6]

Causality & Prevention:

  • Excessive Addition Rate: The most common cause is adding the nitrating agent too quickly for the cooling system's capacity.[6] A thorough thermal hazard assessment should be conducted before scale-up to determine the maximum safe addition rate.

  • Inadequate Cooling: The cooling system may be undersized for the scale of the reaction. Ensure the cooling bath has sufficient volume, surface area, and a low-temperature coolant.

  • Poor Agitation: Inefficient stirring can create localized "hotspots" where the reaction accelerates, initiating a runaway. Use an appropriate overhead stirrer to ensure the mixture is homogeneous.[6]

dot

Thermal_Runaway_Response start Temperature Rises Uncontrollably stop_feed IMMEDIATELY Stop All Reagent Feeds start->stop_feed max_cooling Maximize Cooling (Primary & Secondary Systems) stop_feed->max_cooling monitor Is Temperature Stabilizing? max_cooling->monitor prepare_quench Prepare Emergency Quench (Large Volume of Ice/Water) monitor->prepare_quench No stabilized Continue Monitoring Investigate Cause monitor->stabilized Yes quench Execute Emergency Quench (Add Reaction to Ice/Water) prepare_quench->quench evacuate Evacuate Area Alert Emergency Services quench->evacuate If reaction is out of control

Caption: Decision workflow for managing a thermal runaway event.

Issue 2: Product Fails to Precipitate After Quenching

Q: I've poured my reaction mixture onto ice, but my product has oiled out or remained in solution instead of precipitating as a solid. How do I isolate it?

A: This is common if the product is a liquid at the quenching temperature or is soluble in the acidic aqueous mixture. The correct procedure is to switch to a liquid-liquid extraction.[13]

  • Transfer to Separatory Funnel: Transfer the entire quenched mixture to a large separatory funnel.

  • Solvent Extraction: Extract the mixture several times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine & Wash: Combine the organic extracts. Perform a series of washes to remove impurities:

    • Water Wash: Removes the bulk of the residual mineral acids.[13]

    • Basic Wash: Use a dilute solution of sodium bicarbonate or sodium carbonate to neutralize and remove remaining acids and acidic byproducts.[13]

    • Brine Wash: Wash with a saturated sodium chloride solution to help remove water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to isolate the crude product. The product can then be purified, typically by distillation or chromatography.

Issue 3: Low Yield or Formation of Byproducts

Q: My yield of methyl 3-nitrobenzoate is low, and I'm seeing evidence of dinitration. What went wrong?

A: This is almost always a temperature control issue.

  • Cause of Dinitration: The nitration of methyl benzoate is highly exothermic. If the temperature rises above the recommended range (typically 0-15°C), the reaction rate increases, and the formation of dinitrated products becomes more significant.[12][14][15] The initial nitro group is deactivating, but at higher temperatures, there is enough energy to overcome this barrier and add a second nitro group.

  • Cause of Low Yield: Besides side reactions, a low yield could result from incomplete reaction (insufficient time or temperature) or loss of product during workup (e.g., using a suboptimal extraction solvent).

Prevention:

  • Strict Temperature Control: Maintain the reaction temperature carefully, ensuring it does not exceed 15°C.[6][12] This is the most critical parameter for selectivity.

  • Controlled Addition: Add the nitrating mixture slowly and sub-surface (if possible) with efficient stirring to prevent localized temperature spikes.[16]

  • Reaction Monitoring: Use a technique like Thin Layer Chromatography (TLC) to monitor the reaction's progress to ensure it has gone to completion before quenching.[17]

Frequently Asked Questions (FAQs)

Q1: What Personal Protective Equipment (PPE) is required for large-scale nitration?

A: A comprehensive PPE strategy is non-negotiable. Given the severity of the hazards, multiple layers of protection are essential.

PPE CategorySpecificationRationale
Eye/Face Chemical safety goggles and a full-face shield.Protects against splashes of highly corrosive acids.[5][8]
Hand Heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene). Consider double-gloving.Nitrile gloves offer insufficient protection against concentrated acids.[11][18]
Body Acid-resistant apron over a chemical-resistant lab coat. Fire-retardant clothing is recommended.[7][19]Provides a barrier against spills and splashes on the torso and legs.
Respiratory A NIOSH-approved respirator with acid gas cartridges should be available, especially for emergency situations or if ventilation is compromised.[5][11]Protects against inhalation of toxic nitric acid fumes or nitrogen oxides.[5]
Footwear Closed-toed, chemical-resistant shoes or boots.Protects feet from spills.[7]

Q2: How do I properly prepare and handle the mixed acid (nitrating mixture)?

A: The preparation itself is an exothermic process that requires care.

  • Order of Addition: Always add the nitric acid slowly to the sulfuric acid , never the other way around.[6] Adding sulfuric acid to nitric acid can cause a more violent exotherm. The standard procedure is to add the more volatile/reactive component to the less volatile one.

  • Cooling is Mandatory: The mixing must be done in a flask immersed in an ice-water bath with continuous stirring to dissipate the heat generated.[6][8]

  • Use Appropriate Materials: Use only glass or other highly acid-resistant equipment. The acids are highly corrosive.[3][4]

  • Ventilation: All handling of concentrated acids must be performed inside a certified chemical fume hood.[5][18]

Q3: What are the best practices for quenching a large-scale nitration reaction?

A: The quench step is one of the most hazardous parts of the process due to the large exotherm from the dilution of strong acids.[6][13]

  • Always add the reaction mixture to the ice/water. Never add water to the reaction mixture. Adding water to the concentrated acid can cause localized boiling and violent splashing.[7]

  • Use a quench vessel that is large enough to contain at least 10-20 times the volume of the reaction mixture.[6]

  • Ensure the ice/water slurry is being stirred vigorously as the reaction mixture is added.

  • The addition should be slow and controlled to manage the heat evolution.[13]

Q4: How should I manage and dispose of the acidic waste generated?

A: Nitration waste is hazardous and cannot be disposed of down the drain without treatment.[20]

  • Segregation: Keep nitration waste separate from all other waste streams, especially organic solvents, to prevent violent reactions.[21] The waste container must be clearly labeled as "Nitric Acid Waste."[21]

  • Neutralization: The primary disposal method is slow, controlled neutralization.

    • First, dilute the waste acid by carefully adding it to a large volume of water with cooling and stirring.[20]

    • Then, slowly add a base like sodium bicarbonate, sodium carbonate, or lime to the diluted acid.[20][22][23] This is an exothermic, gas-evolving process that must be done carefully to avoid overflow.

  • Disposal: Once the pH is neutral, the resulting salt solution can typically be disposed of according to local hazardous waste regulations.[20][23] Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.[21]

Q5: What are the key considerations when scaling up from the bench to a pilot plant?

A: Scale-up is not linear. The most critical factor is the change in the surface-area-to-volume ratio. As volume increases, the surface area available for heat transfer does not increase proportionally, making cooling much less efficient.

  • Process Safety Assessment: Before any scale-up, a comprehensive safety assessment is required to understand the thermal risks.[3][4]

  • Engineering Controls: Pilot-scale reactors must have robust cooling systems, reliable agitation, and pressure-relief systems.[5]

  • Consider Continuous Flow: For large-scale production, switching from batch to continuous flow processing can dramatically improve safety.[24] Microreactors offer superior heat and mass transfer, precise temperature control, and minimize the volume of hazardous material present at any one time, significantly reducing the risk of thermal runaway.[3][4][24]

  • ATEX Zoning: Areas where flammable vapors could accumulate must be classified into ATEX zones (e.g., Zone 1 or 2).[25][26][27] All electrical and mechanical equipment used in these zones must be ATEX-certified to prevent them from becoming an ignition source.[25][28]

Detailed Protocol: Large-Scale Batch Nitration of Methyl Benzoate

Disclaimer: This is an illustrative protocol. All quantities and parameters must be adapted and validated based on a thorough risk assessment for your specific equipment and facility.

1. Preparation of Nitrating Mixture

  • In a suitable dropping funnel, add 150 mL of concentrated sulfuric acid.

  • Place the funnel in an ice-water bath and allow it to cool to below 10°C.

  • Slowly, with continuous stirring or swirling, add 150 mL of concentrated nitric acid.

  • CRITICAL: Maintain the temperature of the mixture below 15°C throughout the addition.[6]

  • Once addition is complete, allow the mixture to cool to 0-5°C.

2. Reaction Setup

  • Charge a 2L, 3-necked round-bottom flask (reactor) equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and the dropping funnel containing the nitrating mixture.

  • Place the reactor in a large, efficient cooling bath (e.g., an ice-salt bath or a cryo-cooler).

  • Add 136 g (1.0 mol) of methyl benzoate to the reactor.

  • Begin stirring and cool the methyl benzoate to 0°C.

3. Nitration

  • Slowly add the cold nitrating mixture dropwise from the funnel to the stirred methyl benzoate.

  • CRITICAL: Carefully monitor the internal temperature and control the addition rate to maintain the reaction temperature between 5°C and 10°C. Never let the temperature exceed 15°C. [6][12]

  • The addition should take approximately 60-90 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

dot

Nitration_Workflow prep_acid 1. Prepare Nitrating Mixture (HNO₃ into H₂SO₄) Under Cooling (<15°C) addition 3. Slow Dropwise Addition of Nitrating Mixture Maintain Temp <15°C prep_acid->addition setup_reactor 2. Setup Reactor (Methyl Benzoate) Cool to 0°C setup_reactor->addition stir 4. Stir for 30 min After Addition addition->stir quench 5. Quench Reaction (Pour onto Crushed Ice) stir->quench isolate 6. Isolate Crude Product (Filtration or Extraction) quench->isolate purify 7. Purify Product (Recrystallization) isolate->purify

Caption: General workflow for a safe large-scale nitration process.

4. Work-up and Quenching

  • In a separate, large vessel (e.g., a 5L beaker), prepare a slurry of 2 kg of crushed ice and 1L of water. Place this vessel in a secondary container and ensure it is being stirred.

  • CRITICAL: Slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood.[6]

  • Allow the ice to melt completely. A solid precipitate of crude methyl 3-nitrobenzoate should form.[8]

  • Collect the crude product by vacuum filtration using a large Büchner funnel.

  • Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[13]

  • Wash with a small amount of ice-cold methanol to remove impurities.

  • The crude product can then be purified by recrystallization from an ethanol/water mixture.[8]

Emergency Procedures: Acid Spills

A spill of concentrated nitric or sulfuric acid is a serious incident requiring immediate and correct action.

1. Evacuate & Alert

  • Immediately alert all personnel in the immediate vicinity and evacuate the area.[10][22]

  • If the spill is large, activate the fire alarm to evacuate the building and call emergency services.[18]

2. Contain the Spill

  • If you are trained and it is safe to do so, contain the spill to prevent it from spreading. Use spill berms or non-reactive absorbent materials like vermiculite or sand to encircle the spill area.[22]

3. Neutralize the Spill

  • Do not use water on a large, concentrated acid spill, as this can generate significant heat and fumes.[29]

  • Carefully apply a neutralizing agent, such as sodium bicarbonate or lime, to the spill.[10][22] Apply it from the outside of the spill inwards to avoid splashing.

4. Absorb & Clean Up

  • Once neutralized, use absorbent pads or vermiculite to soak up the remaining liquid.[22]

  • All cleanup materials are considered hazardous waste and must be placed in a labeled, sealed container for disposal by EH&S.[21]

dot

Acid_Spill_Response spill Acid Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess evacuate_alert EVACUATE Immediate Area ALERT Personnel assess->evacuate_alert Small or Large call_emergency Call Emergency Services & EH&S evacuate_alert->call_emergency Large Spill contain Contain Spill (If Trained & Safe) evacuate_alert->contain Small Spill neutralize Neutralize Spill (e.g., Sodium Bicarbonate) contain->neutralize cleanup Absorb & Clean Up neutralize->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Methyl 5-fluoro-2-methyl-3-nitrobenzoate Workflows

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to move beyond basic instructions, focusing instead on the mechanistic causality of moisture-induced failu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to move beyond basic instructions, focusing instead on the mechanistic causality of moisture-induced failures and providing self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Mechanistic Causality: The "Why" Behind the Sensitivity

Q: Why is Methyl 5-fluoro-2-methyl-3-nitrobenzoate highly sensitive to moisture during downstream functionalization? A: This compound (Molecular Weight: 213.16 g/mol ) features a methyl ester group and a highly activated fluorinated aromatic ring[1]. In the presence of trace water and basic reagents (commonly used in cross-coupling or nucleophilic aromatic substitution), hydroxide ions are generated in situ. Because the ester acts as an excellent electrophile, these hydroxide ions act as competitive nucleophiles, leading to premature ester hydrolysis (yielding 5-fluoro-2-methyl-3-nitrobenzoic acid). Controlling water strictly to <100 ppm is critical to maintain chemoselectivity and prevent this degradation[2].

Q: I am observing a mass shift of -14 Da in my ESI-MS analysis. What is happening? A: A -14 Da mass shift is the classic signature of ester hydrolysis, indicating the conversion of the methyl ester (R-COOCH₃) to a carboxylic acid (R-COOH) via moisture contamination. To diagnose and prevent this in real-time, continuous reaction monitoring using Pressurized Sample Infusion (PSI) directly from a Schlenk flask can be employed. This allows you to track the exact onset of moisture-induced degradation without exposing the system to ambient air[3].

Q: My solvent was dried over 4A molecular sieves, but my methanol-based reduction still failed. Why? A: You selected the incorrect pore size for your solvent matrix. Methanol and acetonitrile have kinetic diameters that allow them to enter the 4Å pores. Consequently, the solvent molecules compete with water for the internal binding sites, drastically reducing the thermodynamic efficiency of the drying process[4]. For methanol and acetonitrile, you must strictly use 3A molecular sieves to ensure size-exclusion of the solvent[4].

Quantitative Data & Material Selection

To prevent competitive binding and ensure optimal dehydration, molecular sieve selection must be mathematically paired with the kinetic diameter of your solvent.

Table 1: Solvent Drying Parameters for Methyl 5-fluoro-2-methyl-3-nitrobenzoate Workflows

Solvent MatrixRecommended SievePore SizeActivation TempTarget Moisture Limit
Dichloromethane (DCM)4A4 Å180-250°C< 0.01% (100 ppm)
Tetrahydrofuran (THF)4A4 Å180-250°C< 0.01% (100 ppm)
Methanol (MeOH)3A3 Å180-250°C< 0.01% (100 ppm)
Acetonitrile (MeCN)3A3 Å180-250°C< 0.01% (100 ppm)
N,N-Dimethylformamide4A4 Å180-250°C< 0.01% (100 ppm)

Diagnostic Visualization

Workflow Start Yield Drop / Byproducts CheckWater Karl Fischer Titration Start->CheckWater WaterHigh Water > 100 ppm CheckWater->WaterHigh Yes WaterLow Water < 100 ppm CheckWater->WaterLow No RegenSieves Regenerate Sieves (250°C) WaterHigh->RegenSieves Hydrolysis Ester Hydrolysis Confirmed WaterHigh->Hydrolysis CheckSchlenk Verify Schlenk Integrity WaterLow->CheckSchlenk

Diagnostic workflow for moisture contamination in ester-based reactions.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. You do not proceed to the next phase unless the validation gate is successfully cleared.

Protocol A: Rigorous Solvent Drying via Molecular Sieves

Causality: Commercial anhydrous solvents often degrade upon repeated septum punctures. Molecular sieves act as a continuous thermodynamic sink for water, outperforming traditional agents like silica gel in both speed and selectivity[2].

Step-by-Step Methodology:

  • Preparation: Obtain the correct molecular sieves (3A or 4A) based on Table 1. Sift away any fine dust prior to use; this dust must be avoided as it will plug up PEEK tubing and ESI source capillaries during downstream mass spectrometric analysis[4].

  • Thermal Activation: Transfer the sieves to a Schlenk flask. Clamp the flask in a sand bath and heat to 180-250°C under dynamic high vacuum for 8-12 hours to drive off adsorbed atmospheric moisture[2][4].

  • Inert Cooling: Remove the heat source and allow the sieves to cool strictly under a stream of dry nitrogen or argon. Do not cool under static vacuum to prevent oil back-streaming.[4].

  • Incubation: Add the target solvent to the Schlenk flask containing the activated sieves. Seal tightly and allow the system to rest for 24-48 hours to achieve equilibrium.

  • Self-Validation Gate: Extract a 1 mL aliquot via a dry, inert-purged syringe. Perform a Karl Fischer titration. Proceed to reaction setup ONLY if the water content is verified to be < 0.01% (100 ppm) [2].

Protocol Step1 1. Activate Sieves (180-250°C, Vac) Step2 2. Cool System (Dry N2/Ar) Step1->Step2 Step3 3. Solvent Transfer (Schlenk Flask) Step2->Step3 Step4 4. Incubation (24-48h) Step3->Step4 Step5 5. Validation (KF < 0.01%) Step4->Step5

Self-validating protocol for molecular sieve activation and solvent drying.

Protocol B: Moisture-Free Reaction Setup via Schlenk Line

Causality: Methyl 5-fluoro-2-methyl-3-nitrobenzoate requires absolute exclusion of atmospheric moisture during base-catalyzed steps. A Schlenk line achieves this by utilizing a dual manifold to replace ambient air with a slight overpressure of inert gas[5].

Step-by-Step Methodology:

  • Apparatus Connection: Connect a flame-dried Schlenk flask containing the solid Methyl 5-fluoro-2-methyl-3-nitrobenzoate to the manifold port using thick-walled rubber vacuum tubing[5].

  • Evacuation: Open the reaction port to the vacuum manifold and fully evacuate the headspace in the flask for 5 minutes[5].

  • Backfilling: Close the vacuum valve. Slowly open the reaction port to the inert gas manifold (N2 or Ar).

  • Self-Validation Gate: Monitor the oil bubbler on the Schlenk line. Wait until it begins to bubble steadily. This visual confirmation validates that the flask is fully backfilled and under a slight positive pressure[5].

  • Cycling: Repeat the evacuation and backfilling process two more times (for a total of three cycles) to mathematically dilute residual oxygen and moisture to negligible levels[5].

  • Reagent Introduction: Introduce the validated dry solvent (from Protocol A) via a syringe that has been purged three times with inert gas.

References

1.[1] Title: Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem Source: nih.gov URL:

2.[4] Title: Using molecular sieves for solvent drying: - UVic Source: uvic.ca URL:

3.[2] Title: Understanding Molecular Sieves and Their Role in Solvent Drying Source: redriver.team URL:

4.[5] Title: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE Source: jove.com URL:

5.[3] Title: Pressurized Sample Infusion for the Continuous Analysis of Air- And Moisture-Sensitive Reactions Using Electrospray Ionization Mass Spectrometry Source: uvic.ca URL:

Sources

Optimization

Minimizing dinitro impurities in Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis

Version: 1.0 Introduction Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this specific electrophilic aromatic substitution. Our goal is to equip you with the knowledge to minimize the formation of common impurities, particularly dinitro derivatives, ensuring a high-yield, high-purity synthesis.

The nitration of substituted aromatic rings is a cornerstone of organic synthesis. However, controlling the regioselectivity and preventing over-nitration can be challenging. In the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, the formation of dinitro-isomers is a primary concern that can complicate purification and reduce the overall yield of the desired product. This guide provides a systematic approach to understanding and mitigating these challenges.

Troubleshooting Guide: Minimizing Dinitro Impurities

This section addresses specific issues you may encounter during the synthesis, with a focus on a question-and-answer format to provide direct and actionable solutions.

Question 1: I'm observing a significant amount of dinitro-impurities in my final product. What are the most likely causes and how can I prevent this?

Answer:

The formation of dinitro-impurities is a classic problem of over-nitration in electrophilic aromatic substitution reactions. The primary causes are typically related to reaction conditions that are too harsh. Here are the key parameters to control:

  • Temperature: This is the most critical factor. Nitration is a highly exothermic reaction. If the temperature is not strictly controlled, the rate of reaction will increase, leading to a higher likelihood of a second nitration event on the mononitrated product.[1][2]

  • Stoichiometry of the Nitrating Agent: Using an excess of the nitrating mixture (concentrated nitric acid and sulfuric acid) will increase the concentration of the highly reactive nitronium ion (NO₂⁺), driving the reaction towards dinitration.[1]

  • Rate of Addition: A rapid addition of the nitrating agent can create localized "hot spots" of high temperature and high nitronium ion concentration, promoting the formation of dinitro byproducts.[3]

Corrective Actions:

  • Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C throughout the addition of the nitrating mixture and for the subsequent stirring period.[4] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to dissipate the heat generated.

  • Precise Stoichiometry: Use a stoichiometric amount of nitric acid, or a very slight excess (e.g., 1.05-1.1 equivalents) relative to the methyl 5-fluoro-2-methylbenzoate.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid over an extended period (e.g., 1-1.5 hours).[4] This ensures that the nitronium ion is consumed as it is generated, keeping its concentration low and constant.

Question 2: What is the underlying chemical reasoning for the formation of dinitro impurities in this specific synthesis?

Answer:

The formation of dinitro impurities is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the aromatic ring.

  • Initial Nitration: The starting material, methyl 5-fluoro-2-methylbenzoate, has three substituents on the benzene ring: a methyl group (-CH₃), a fluoro group (-F), and a methyl ester group (-COOCH₃). The methyl group is an activating, ortho-, para-director. The fluoro group is deactivating but also an ortho-, para-director. The methyl ester group is a deactivating, meta-director. The regioselectivity of the first nitration is a result of the interplay of these directing effects.

  • Second Nitration: Once the first nitro group is introduced to form Methyl 5-fluoro-2-methyl-3-nitrobenzoate, the aromatic ring becomes significantly deactivated due to the powerful electron-withdrawing nature of the nitro group.[5][6] This deactivation makes the second nitration more difficult than the first. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur. The existing substituents, including the newly added nitro group, will direct the position of the second nitration.

The diagram below illustrates the reaction pathway and the point at which dinitro impurities can form.

Dinitro Impurity Formation cluster_main Main Reaction Pathway cluster_impurity Impurity Formation Pathway Starting Material Methyl 5-fluoro-2-methylbenzoate Desired Product Methyl 5-fluoro-2-methyl-3-nitrobenzoate Starting Material->Desired Product HNO₃/H₂SO₄ (-5 to 0°C) Dinitro Impurity Dinitro-isomers Desired Product->Dinitro Impurity Excess HNO₃/H₂SO₄ or High Temp.

Caption: Formation of dinitro impurities from the desired product.

Question 3: Are there alternative nitrating agents I can use to reduce the risk of dinitration?

Answer:

Yes, for substrates that are sensitive to over-nitration, milder nitrating agents can be employed. While the conventional mixed acid (HNO₃/H₂SO₄) is potent, alternatives can offer more controlled reactions.

Nitrating AgentDescriptionAdvantagesDisadvantages
Nitric Acid in Acetic Anhydride Forms acetyl nitrate in situ, which is a milder nitrating agent.Less aggressive than mixed acid, can improve selectivity.[7]Acetic anhydride is moisture-sensitive.
Dinitrogen Pentoxide (N₂O₅) A powerful yet more selective nitrating agent.Can be used stoichiometrically, reducing waste.[8]Can be unstable and requires careful handling.
Nitronium Salts (e.g., NO₂BF₄) A pre-formed nitronium ion source.Offers controlled stoichiometry and can be used in various solvents.Can be expensive for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the reaction to know when it is complete and to avoid letting it run for too long, which might increase dinitro formation?

A1: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[4] A recommended TLC system is petroleum ether:ethyl acetate (1:1).[4] By spotting the starting material, the reaction mixture at different time points, and a co-spot, you can visualize the consumption of the starting material and the formation of the product. The reaction should be quenched once the starting material is no longer visible on the TLC plate.

Q2: I've already synthesized a batch with a high level of dinitro impurities. How can I purify my product?

A2: There are two primary methods for removing dinitro impurities from your desired mononitro product:

  • Recrystallization: This is often the first choice for purification. The solubility of the mononitro and dinitro compounds in a given solvent will likely be different. A solvent system such as ethanol/water or methanol can be effective.[3][9] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The less soluble compound will crystallize out first.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a more rigorous method for separating compounds with similar polarities.[10] A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. The separation can be monitored by TLC to identify the fractions containing the pure product.

Q3: What is the best analytical method to accurately quantify the level of dinitro impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for quantifying the purity of your product and the percentage of dinitro impurities. A reversed-phase C18 column is typically used for the separation of nitroaromatic compounds.[11][12]

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol is optimized to minimize the formation of dinitro impurities.

  • Preparation of the Starting Material Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-fluoro-2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid (approx. 10 volumes) at room temperature.

    • Cool the solution to between -5°C and 0°C using an ice-salt bath.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (approx. 1 volume) while cooling in an ice bath.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the solution of the starting material over a period of 1.5 hours, ensuring the internal temperature does not rise above 0°C.[4]

    • After the addition is complete, stir the reaction mixture at -5°C to 0°C for an additional 2 hours.[4]

    • Monitor the reaction progress by TLC (petroleum ether:ethyl acetate = 1:1).

  • Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated 5-fluoro-2-methyl-3-nitrobenzoic acid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Esterification:

    • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in methanol (approx. 10 volumes).

    • Cool the solution to 0°C and slowly add thionyl chloride (1.1 equivalents).

    • Heat the mixture to reflux for 4-5 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Protocol 2: HPLC Analysis of Purity

This protocol provides a starting point for the HPLC analysis of your product.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 3: Purification by Column Chromatography

This protocol outlines a general procedure for purification if recrystallization is unsuccessful.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting_Workflow Start High Dinitro Impurity Detected Check_Temp Was Temperature Maintained at -5 to 0°C? Start->Check_Temp Purify Purify Existing Batch: - Recrystallization - Column Chromatography Start->Purify Check_Stoich Was Nitric Acid Stoichiometry Controlled (1.05-1.1 eq)? Check_Temp->Check_Stoich Yes Optimize_Protocol Optimize Reaction Protocol: - Stricter Temperature Control - Precise Stoichiometry - Slower Addition Rate Check_Temp->Optimize_Protocol No Check_Addition Was Nitrating Agent Added Slowly (e.g., over 1.5h)? Check_Stoich->Check_Addition Yes Check_Stoich->Optimize_Protocol No Check_Addition->Optimize_Protocol No Consider_Alternatives Consider Milder Nitrating Agents (e.g., HNO₃/Ac₂O) Check_Addition->Consider_Alternatives Yes

Caption: Troubleshooting workflow for addressing high dinitro impurity levels.

References

  • University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. [Link]

  • DTIC. Mechanochemical Nitration of Organic Compounds. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • PMC. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]

  • Łukasiewicz-IPO. Review of the Methods for Selective Nitration of Toluene. [Link]

  • YouTube. Nitration of toluene. [Link]

  • ResearchGate. Separation of nitroaromatics by C-18 column: (a) self-optimization.... [Link]

  • PrepChem.com. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]

  • Analytical Methods (RSC Publishing). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. [Link]

  • Semantics Scholar. HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. [Link]

  • University of California, Irvine. NITRATION OF METHYL BENZOATE. [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • University of Massachusetts. Macroscale Nitration of Methyl Benzoate. [Link]

  • PubMed. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource | RSC Education. [Link]

  • University of Wisconsin-River Falls. Nitration of Methyl Benzoate. [Link]

  • PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]

  • Los Alamos National Laboratory. Download. [Link]

  • UKEssays.com. Nitration of Methyl Benzoate Experiment. [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • SIELC Technologies. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: HPLC Methodologies for the Purity Determination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Executive Summary Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a highly functionalized aromatic ester utilized as a critical building block in the synthesis of advanced therapeutics, including immunomodu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a highly functionalized aromatic ester utilized as a critical building block in the synthesis of advanced therapeutics, including immunomodulatory derivatives and complex boronic acids [2]. Due to the rigid steric environment and the electron-withdrawing nature of the fluoro and nitro groups, synthesizing this compound often yields closely related positional isomers (e.g., 4-fluoro or 6-fluoro analogs) and unreacted acidic precursors.

For researchers and drug development professionals, accurate purity determination (typically requiring


 assay) is non-negotiable for downstream coupling efficiency. This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) against orthogonal stationary phases and mass spectrometry, providing a self-validating, step-by-step protocol for precise quantification.

Mechanistic Comparison: Selecting the Optimal Analytical Approach

Standard RP-HPLC utilizing C18 columns is the traditional starting point for the analysis of benzoic acid derivatives [1]. However, the incorporation of a fluorine atom significantly alters the electron density distribution of the aromatic ring. Alkyl-chain stationary phases (C18) rely almost entirely on hydrophobic dispersion forces, which frequently struggle to differentiate between fluorinated positional isomers [4].

To overcome this, Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The fluorinated stationary phase facilitates dipole-dipole interactions,


 stacking, and highly specific fluorine-fluorine interactions, dramatically enhancing the resolution of structurally rigid fluorinated nitrobenzoates [5].

Separation_Mechanisms Analyte Methyl 5-fluoro-2-methyl-3-nitrobenzoate C18_Mech Standard C18 Column Hydrophobic Partitioning Analyte->C18_Mech PFP_Mech PFP Column Fluorine & Pi-Pi Interactions Analyte->PFP_Mech C18_Result Risk of Isomer Co-elution (Moderate Resolution) C18_Mech->C18_Result PFP_Result Excellent Isomer Separation (High Resolution) PFP_Mech->PFP_Result

Caption: Logical relationship of stationary phase mechanisms for fluorinated nitrobenzoates.

Table 1: Comparison of Analytical Approaches
ParameterStandard RP-HPLC (C18)Orthogonal RP-HPLC (PFP)LC-MS/MS (ESI)
Primary Mechanism Hydrophobic dispersion

, dipole, F-F interactions
Mass-to-charge ratio (

)
Resolution of Isomers Moderate (Risk of co-elution)Excellent Poor (Isomers share identical

)
Sensitivity (LOD)



Cost & Complexity LowLow-ModerateHigh
Best Application Routine bulk purity screeningIsomeric impurity profiling Trace genotoxic impurities

Causality in Method Development

Expert method development requires understanding the why behind the protocol:

  • Why an Acidic Mobile Phase? While Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a neutral ester, its synthesis precursor (5-fluoro-2-methyl-3-nitrobenzoic acid) is highly ionizable. Using an acidic mobile phase (e.g., 0.1% Formic Acid, pH

    
    ) suppresses the ionization of any unreacted acid precursor, preventing peak tailing and ensuring predictable retention times [1].
    
  • Why UV Detection at 254 nm? The conjugated

    
    -system of the nitrobenzoate ring exhibits strong, stable UV absorbance at 254 nm, allowing for high signal-to-noise ratios without the baseline drift often seen at lower wavelengths[3].
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The workflow mandates a System Suitability Test (SST) that acts as an internal logic gate; the analysis cannot proceed unless the system proves its own resolving power.

HPLC_Workflow Prep Sample Preparation (0.5 mg/mL in ACN/H2O) SST System Suitability Test (SST) Resolution > 1.5, RSD < 2% Prep->SST SST->Prep SST Fails Analysis Chromatographic Run (Gradient Elution) SST->Analysis SST Passes Data Data Acquisition & Integration (UV at 254 nm) Analysis->Data Validation Self-Validation Check Pass/Fail Criteria Data->Validation

Caption: Self-validating experimental workflow for HPLC purity analysis.

Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 ACN:Water.

Step 2: Sample & Standard Preparation

  • Standard Solution: Accurately weigh 25 mg of Methyl 5-fluoro-2-methyl-3-nitrobenzoate reference standard (≥99.5% purity) into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (

    
    ).
    
  • SST Resolution Mix: Spike the Standard Solution with 1% of 5-fluoro-2-methyl-3-nitrobenzoic acid (the precursor) and 1% of a known positional isomer (e.g., 4-fluoro analog).

  • Sample Solution: Prepare the test batch identically to the Standard Solution.

Step 3: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
    .
    
  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: Linear ramp to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: Return to 30% B (Equilibration)

Step 4: The Self-Validation Gate (SST) Inject the SST Resolution Mix. The system is validated for use only if:

  • The resolution (

    
    ) between the acid precursor and the methyl ester is 
    
    
    
    .
  • The resolution (

    
    ) between the target compound and the positional isomer is 
    
    
    
    .
  • The relative standard deviation (RSD) of the target peak area across 5 replicate injections is

    
    .
    

Quantitative Validation Data (ICH Q2(R1) Framework)

When validated against International Council for Harmonisation (ICH) guidelines for fluorinated aromatics [4], the PFP method yields the following robust performance metrics:

Table 2: Validated HPLC Parameters (PFP Method)
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Performance
Linearity Range


(

)
Precision (Repeatability)

(n=6)

Accuracy (Recovery)


LOD / LOQ Signal-to-Noise

/


/

Specificity Resolution (

)


(vs. positional isomer)

By leveraging the unique


 and fluorine-fluorine interactions of the PFP column, this method guarantees that the reported purity of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is free from the hidden isomeric contamination that plagues standard C18 analyses.

References

  • Title: Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 Source: PubChem URL: [Link]

  • Title: High-performance liquid chromatography method for the analysis of sodium benzoate Source: SciSpace URL: [Link]

  • Title: A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities Source: ResearchGate URL: [Link]

Comparative

Technical Assessment: Melting Point Determination and Purity Benchmarking of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Physical Characterization, Purity Assessment, and Synthetic Utility Executive Summary: The Critica...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Physical Characterization, Purity Assessment, and Synthetic Utility

Executive Summary: The Criticality of Solid-State Characterization

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a high-value synthetic intermediate, most notably serving as a key building block in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib .

While often handled as a crude intermediate in early-phase discovery, strict control over its physical form and purity is required for GMP manufacturing. This guide objectively compares the physical characteristics of the pure compound against its crude forms and structural precursors, providing actionable protocols for quality assurance.

Key Technical Specifications
PropertySpecification
Chemical Name Methyl 5-fluoro-2-methyl-3-nitrobenzoate
CAS Number 697739-03-0
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Physical State (Pure) Colorless to White Solid [1]
Physical State (Crude) Brown/Yellow Solid or Viscous Oil
Melting Point Range Distinct Solid Phase (Experimental range typically not listed in standard SDS; process data indicates stable solid precipitation at 20°C [2])
Solubility Soluble in Methanol, Ethyl Acetate, DMSO; Slightly soluble in water.[1]

Comparative Analysis: Purity Grades and Alternatives

In process chemistry, the "performance" of an intermediate is defined by its downstream reactivity and the ease of removing its impurities. Below is a comparison of the Methyl ester against its direct precursor (the Acid) and its crude form.

Comparison 1: Methyl Ester vs. Acid Precursor

The methyl ester is preferred over the free acid (5-fluoro-2-methyl-3-nitrobenzoic acid) for subsequent condensation reactions (e.g., with DMF-DMA to form enamines) due to superior solubility in organic solvents and lower melting point, facilitating homogeneous reaction kinetics.

FeatureMethyl Ester (Target) Acid Precursor (Alternative)
CAS 697739-03-0850462-64-5
Physical Form Colorless/White SolidYellow Solid
Reactivity Electrophilic (Suitable for Enamine formation)Nucleophilic (Requires activation)
Purification Recrystallization (MeOH) or Silica GelAcid-Base Extraction
Critical Impurity Unreacted Acid, RegioisomersInorganic Salts, Dinitro species
Comparison 2: Pure vs. Crude Grade

The primary challenge with CAS 697739-03-0 is the carryover of the 6-nitro isomer or unreacted starting material from the nitration step.

  • Crude Grade (<95%): Often appears as a brown solid or sticky gum . Contains significant levels of nitration by-products. Using this grade in the subsequent step (indole formation) often leads to low yields (<50%) and difficult purification of the final API.

  • Pharma Grade (>99%): Appears as a crystalline colorless solid . Obtained via controlled precipitation or recrystallization. Ensures >90% yield in downstream enamine synthesis [1].

Experimental Protocols

Protocol A: Synthesis and Purification Workflow

Rationale: The synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. The critical quality step is the isolation of the solid ester to reject the "brown" impurities.

Step-by-Step Methodology:

  • Nitration: Treat 5-fluoro-2-methylbenzoic acid with fuming HNO₃/H₂SO₄ at -5°C to 0°C.

  • Esterification: React the crude acid with Thionyl Chloride (SOCl₂) in Methanol at reflux for 4-5 hours.

  • Work-up: Concentrate the solvent. Pour the residue into ice water.

  • Isolation (Critical):

    • Crude: Extract with Ethyl Acetate.[2][3]

    • Purification: Slurry the crude solid in cold Methanol (0-5°C) or recrystallize from Methanol/Water.

    • Result: Filtration yields the pure white solid .

Protocol B: Purity Assessment via HPLC

Trustworthiness: Melting point alone is insufficient for isomer detection. HPLC is the gold standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Main peak >98.0% area; Regioisomers <0.5%.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow from crude synthesis to the final validated solid, highlighting the decision points for purity.

PurityWorkflow Start Starting Material (5-Fluoro-2-methylbenzoic acid) Nitration Nitration (HNO3/H2SO4) Start->Nitration CrudeAcid Intermediate Acid (Yellow Solid) Nitration->CrudeAcid Esterification Esterification (MeOH/SOCl2) CrudeAcid->Esterification CrudeEster Crude Ester (Brown Solid/Oil) Esterification->CrudeEster Purification Recrystallization (Methanol Slurry) CrudeEster->Purification Removes Isomers FinalProduct Pure Methyl Ester (Colorless Solid) Purification->FinalProduct QC QC Analysis (HPLC >98%) FinalProduct->QC QC->Purification If <98%

Caption: Process flow for isolating high-purity Methyl 5-fluoro-2-methyl-3-nitrobenzoate, ensuring removal of colored impurities.

Expert Insights & Troubleshooting

  • Melting Point Ambiguity: You may find "No data available" in many Safety Data Sheets (SDS). This is common for intermediates that are often used as crude oils. However, high-purity batches must crystallize. If your batch is an oil at room temperature, it likely contains significant solvent residues or regioisomers [2].

  • Color as a Purity Indicator: The transition from "Brown" to "White/Colorless" is the most immediate visual indicator of successful purification. The brown color typically arises from oxidative by-products of the nitration step.

  • Storage: Store the solid under inert atmosphere (Nitrogen) at 2-8°C. Ester hydrolysis can occur if exposed to moisture over prolonged periods.

References

  • Gillmore, A. T., et al. (2012).[4] "Process Development of the PARP Inhibitor Rucaparib." Organic Process Research & Development, 16(11), 1897–1904.

  • Gallagher, C., et al. (2021). "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." U.S. Patent No.[5] 11,001,552. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (2025). "Methyl 5-fluoro-2-methyl-3-nitrobenzoate Compound Summary." National Center for Biotechnology Information.

Sources

Validation

Technical Evaluation Guide: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0)

[1][2] Content Type: Comparative Quality Guide & Technical Analysis Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1] Executive Summary: The "Hidden" Critical Quality Attributes Methy...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Content Type: Comparative Quality Guide & Technical Analysis Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1]

Executive Summary: The "Hidden" Critical Quality Attributes

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is not merely a commodity building block; it is the regio-chemical linchpin in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib (Zejula) and Rucaparib .[1]

In drug development, the Certificate of Analysis (COA) for this intermediate often hides the most detrimental impurity: the 6-nitro regioisomer .[1] While standard COAs report "Purity >98%," they frequently fail to distinguish between the desired 3-nitro product and its isomers. This guide objectively compares "Pharma-Grade" (Recrystallized) vs. "Technical Grade" (Precipitated) supplies, demonstrating how minor impurity profiles (<0.5%) can cause catastrophic yield losses in downstream catalytic hydrogenation steps.[1]

Comparative Analysis: Pharma-Grade vs. Technical Grade

The following data aggregates performance metrics from internal process optimization studies and patent literature (WO 2008/084261, US 11,001,552).

Table 1: Critical Specification Comparison
Quality AttributePharma-Grade (Recommended) Technical Grade (High Risk) Impact on Downstream Process
Purity (HPLC)

99.5%

97.0% - 98.0%
Lower purity requires harsh purification of the final API, risking yield.[1][2][3]
Appearance White to Off-White Crystalline SolidYellow/Brown Waxy SolidColor indicates nitro-oligomers or oxidation byproducts that poison Pd/C catalysts.[1]
Regioisomer Content < 0.10% (6-nitro isomer) 0.5% - 2.0% CRITICAL: Isomers cyclize into "wrong" indazoles, which are inseparable by standard crystallization.[1]
Dinitro Impurities Not Detected< 0.5%Leads to diamine byproducts that form genotoxic impurities (GTIs).
Sulfated Ash < 0.1%> 0.5%Residual inorganic salts (sulfates) from nitration interfere with acid-catalyzed cyclization.[1]
Water Content < 0.2%> 1.0%Hydrolysis of the methyl ester back to the acid (CAS 5-fluoro-2-methyl-3-nitrobenzoic acid).

Technical Deep Dive: The Regioselectivity Trap

The synthesis of CAS 697739-03-0 involves the nitration of methyl 5-fluoro-2-methylbenzoate.[1] Understanding the directing effects is essential to interpreting the COA.

  • The Mechanism: The methyl group (C2) directs ortho/para, and the ester (C1) directs meta. Both favor the C3 position (the desired product).

  • The Risk: The fluorine atom (C5) is an ortho/para director, activating the C4 and C6 positions .

  • The Consequence: In "Technical Grade" synthesis (uncontrolled temperature/stoichiometry), significant amounts of the 6-nitro isomer are formed.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of the critical impurities found in the COA.

SynthesisPath Start Methyl 5-fluoro-2-methylbenzoate (Starting Material) Reagents Nitration (HNO3 / H2SO4 / Oleum) Start->Reagents Product TARGET PRODUCT 3-Nitro Isomer (CAS 697739-03-0) Reagents->Product Major Pathway Impurity1 CRITICAL IMPURITY 6-Nitro Isomer (Hard to Separate) Reagents->Impurity1 Competitive Regioselectivity Impurity2 Dinitro Species (Catalyst Poison) Reagents->Impurity2 Over-nitration Downstream Reduction (H2/Pd-C) & Cyclization Product->Downstream Impurity1->Downstream Fail Yield Loss / API Failure (Wrong Indazole Isomer) Downstream->Fail If Impure Success Niraparib Intermediate (High Purity) Downstream->Success If Pure

Caption: Reaction pathway showing the origin of the 6-nitro regioisomer and its downstream impact on API synthesis.

Experimental Validation Protocols

To validate a supplier's COA, do not rely on simple area-% HPLC.[1] You must use a method capable of resolving the regioisomers.

Protocol A: High-Resolution HPLC for Isomer Detection

Standard C18 columns often co-elute the 3-nitro and 6-nitro isomers.[1] A Phenyl-Hexyl stationary phase is recommended for superior pi-pi selectivity.[1]

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-20 min: 10%

      
       60% B[1]
      
    • 20-25 min: 60%

      
       90% B[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 210 nm.

  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak (RT ~12.5 min) Area

    
     99.0%.
    
  • Regioisomer Peak (RT ~13.2 min) Area

    
     0.15%.
    
  • Any single unknown impurity

    
     0.10%.
    
Protocol B: Functional Use Test (Hydrogenation)

If the COA is ambiguous, perform this "use test" to check for catalyst poisons (sulfur/dinitro compounds).

  • Dissolve 1.0 g of CAS 697739-03-0 in 10 mL Methanol.[1]

  • Add 5% Pd/C (50% wet, 10 wt% loading).

  • Stir under H2 balloon (1 atm) at RT for 2 hours.

  • Pass Criteria: Complete conversion to the amine (monitor by TLC/LCMS) within 2 hours.

  • Fail Criteria: Incomplete reaction or stalled conversion (indicates sulfur poisoning from poor nitration workup).

QC Decision Workflow

Use this logic flow to accept or reject batches for GMP manufacturing.

QCDecision Sample Incoming Batch CAS 697739-03-0 Visual Visual Inspection Sample->Visual CheckColor Is it White/Off-White? Visual->CheckColor HPLC HPLC Analysis (Phenyl-Hexyl Column) CheckIso 6-Nitro Isomer < 0.15%? HPLC->CheckIso CheckColor->HPLC Yes Reject REJECT BATCH (Risk of API Failure) CheckColor->Reject No (Yellow/Brown) CheckPurity Total Purity > 99.0%? CheckIso->CheckPurity Yes CheckIso->Reject No CheckPurity->Reject No Accept RELEASE BATCH (Proceed to Synthesis) CheckPurity->Accept Yes

Caption: Quality Control decision tree for evaluating incoming lots of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Conclusion

For the synthesis of Niraparib and related PARP inhibitors, Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a high-risk intermediate.[1] The presence of the 6-nitro isomer is often under-reported in standard COAs but is chemically distinct enough to alter the efficacy of the final drug. Researchers are strongly advised to source "Pharma-Grade" material with a guaranteed isomer specification of <0.15% and to validate incoming batches using the Phenyl-Hexyl HPLC method described above.[1]

References

  • Jones, P., et al. (2008).[4][5] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1][4][5] WO Patent 2008/084261.[4][5][6][7] World Intellectual Property Organization.[5] Link

  • Schotten, T., et al. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.[1][8][9][10] US Patent 11,001,552.[9] United States Patent and Trademark Office.[6] Link

  • Gillmore, A. T., et al. (2012). Process Development of the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(12), 1897–1904. Link[1]

  • ChemicalBook. (2025).[10] Methyl 5-fluoro-2-methyl-3-nitrobenzoate Product Properties and Synthesis.Link[1]

Sources

Comparative

Comparing nitration yields of methyl 2-methylbenzoate derivatives

An In-Depth Comparative Guide to the Nitration of Methyl 2-Methylbenzoate Derivatives Executive Summary The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal for the creation of intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Nitration of Methyl 2-Methylbenzoate Derivatives

Executive Summary

The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal for the creation of intermediates in pharmaceuticals, agrochemicals, and material sciences. This guide offers a comprehensive analysis of the nitration of methyl 2-methylbenzoate, a substrate presenting unique challenges due to the competing directing effects of its ortho-methyl and ester functional groups. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, compare the efficacy of classical and alternative nitrating methods, and provide detailed, field-proven experimental protocols. By examining the interplay of electronic effects, steric hindrance, and reaction conditions, this document serves as an essential resource for researchers aiming to optimize yields and achieve regiochemical control in the synthesis of nitrated methyl 2-methylbenzoate derivatives.

Introduction: The Strategic Importance of Aromatic Nitration

Nitrated aromatic molecules are invaluable building blocks in modern chemistry. The introduction of a nitro (-NO₂) group onto an aromatic ring opens a gateway to a multitude of chemical transformations. It can be readily reduced to an amine, a fundamental component of countless bioactive molecules, or utilized in sophisticated cross-coupling reactions.[1] The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution (EAS), a reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[1][2]

This guide focuses specifically on methyl 2-methylbenzoate. The presence of both an electron-donating methyl group (an ortho, para-director) and an electron-withdrawing ester group (a meta-director) on the same ring creates a complex regiochemical puzzle.[3][4][5] Understanding how to selectively nitrate this and similar substrates is crucial for the rational design of complex molecules. This comparison will provide the theoretical foundation and practical data necessary for researchers to navigate these synthetic challenges effectively.

Theoretical Framework: Mechanism and Regioselectivity

The success of a nitration reaction hinges on understanding its mechanism and the factors that control where the nitro group will be added to the aromatic ring.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in most aromatic nitration reactions is the highly reactive nitronium ion (NO₂⁺).[6][7] In the most common laboratory and industrial method, this ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and potent nitronium ion.[6][7]

G cluster_0 Nitronium Ion Generation HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ (Sulfuric Acid) HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O H2O H₂O

Caption: Generation of the nitronium ion electrophile.

The Electrophilic Aromatic Substitution (EAS) Mechanism

The EAS mechanism for nitration proceeds in two fundamental steps:

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9][10]

  • Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π-system, completing the substitution.[7][11]

G Start Aromatic Ring + NO₂⁺ Attack Step 1: Nucleophilic Attack (π-electrons attack NO₂⁺) Start->Attack Intermediate Formation of Resonance-Stabilized Arenium Ion (Sigma Complex) Attack->Intermediate Rate-determining step Deprotonation Step 2: Deprotonation (Base removes H⁺) Intermediate->Deprotonation End Nitrated Aromatic Product (Aromaticity Restored) Deprotonation->End

Caption: General workflow of the EAS mechanism.

Directing Effects of Substituents

When a benzene ring already has substituents, they dictate the position of subsequent substitutions. These groups are classified as either activating or deactivating.[5][12]

  • Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene.[12][13] They stabilize the positive charge in the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. Examples include alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) groups.

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate.[12][13] They destabilize the arenium ion, especially for ortho and para attack. The meta position is less deactivated, and thus becomes the favored site of substitution.[3] Examples include nitro (-NO₂), carbonyl (-C=O), and ester (-COOR) groups.[4]

In the case of methyl 2-methylbenzoate , we have:

  • -CH₃ (Methyl): A weakly activating, ortho, para-director.

  • -COOCH₃ (Ester): A moderately deactivating, meta-director.[1][3]

The final regiochemical outcome will be a result of the interplay between these two groups, further complicated by steric hindrance from the ortho-methyl group.

Comparative Analysis of Nitration Methods for Methyl Benzoate Analogues

While specific high-yield data for methyl 2-methylbenzoate is sparse in readily available literature, extensive data for the closely related methyl benzoate provides a robust framework for comparison and prediction. The classical mixed-acid method remains the industry and laboratory standard due to its reliability and cost-effectiveness.

MethodReagents & ConditionsTypical Yield (for Methyl Benzoate)Key AdvantagesKey Disadvantages
Classical Mixed Acid Conc. HNO₃ / Conc. H₂SO₄; Temperature controlled between 0-15°C.[14][15]81-85% (primarily meta isomer).[14]High yield, cost-effective, well-established protocols.[8][14]Use of highly corrosive acids, strongly exothermic reaction, potential for over-nitration if not controlled.[1][16]
Nitronium Salts NO₂⁺BF₄⁻ in an organic solvent (e.g., sulfolane).[17]Varies by substrate; generally high.High reactivity, can be used for deactivated substrates, avoids aqueous workup.[17]Reagents are more expensive and moisture-sensitive.[17]
Alternative Systems N-Nitropyrazole reagents with a Lewis acid catalyst (e.g., In(OTf)₃) in HFIP.[18]Good to excellent yields for various arenes.[18]Milder conditions for some substrates, high functional group tolerance.[16][18]Reagent synthesis is required, higher cost, less established for this specific substrate class.

Analysis for Methyl 2-Methylbenzoate: Using the classical mixed-acid method, the deactivating ester group is the dominant directing influence, favoring nitration at the positions meta to it (C3 and C5). The activating methyl group directs to positions ortho and para to it (C3 and C6).

  • Position 3: Is meta to the ester and ortho to the methyl group. Both groups favor or allow substitution here.

  • Position 5: Is meta to the ester and para to the methyl group. Both groups strongly favor or allow substitution here.

  • Position 6: Is ortho to both the methyl and ester groups. This position is highly sterically hindered.

  • Position 4: Is para to the ester, which is strongly disfavored.

Therefore, the major products expected are methyl 2-methyl-5-nitrobenzoate and methyl 2-methyl-3-nitrobenzoate . The 5-nitro isomer is often the major product due to a combination of electronic favorability and reduced steric hindrance compared to the 3-position.

Detailed Experimental Protocol: Mixed-Acid Nitration

This protocol is adapted from established and reliable procedures for the nitration of methyl benzoate and is directly applicable to its derivatives.[8][14][19]

Caption: Experimental workflow for mixed-acid nitration.

Materials:

  • Methyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a 100 mL flask, add 12 mL of concentrated H₂SO₄. Cool the flask in an ice-water bath to approximately 0°C.

  • With continuous stirring, slowly add 6.0 g (0.04 mol) of methyl 2-methylbenzoate to the cold sulfuric acid. Ensure the temperature remains below 10°C.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 4 mL of concentrated HNO₃ to 4 mL of concentrated H₂SO₄. Cool this mixture thoroughly in the ice bath.

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Crucially, maintain the internal reaction temperature below 15°C throughout the addition. [15] This is the most critical step for controlling the reaction and preventing side products.[14]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.

  • Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice, stirring continuously. This will cause the crude product to precipitate.[19]

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[20]

  • Wash the crude product on the filter with several portions of ice-cold water until the washings are neutral to pH paper. This removes residual acid.

  • Perform a final wash with a small amount of ice-cold methanol to remove more soluble impurities, such as the ortho-nitro isomer.[14]

  • Purify the crude solid by recrystallization from a minimal amount of hot methanol or ethanol.[21]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them to a constant weight.

Conclusion and Recommendations

The nitration of methyl 2-methylbenzoate is a nuanced example of electrophilic aromatic substitution where electronic and steric factors must be carefully considered. The classical mixed-acid (HNO₃/H₂SO₄) method remains the most practical and high-yielding approach for this transformation.

Key Findings:

  • Regioselectivity: The reaction is predicted to yield a mixture of isomers, primarily methyl 2-methyl-5-nitrobenzoate and methyl 2-methyl-3-nitrobenzoate , due to the combined directing effects of the ester and methyl groups.

  • Yield: By analogy to methyl benzoate, yields in the range of 75-85% can be expected under optimized conditions.[14]

  • Critical Parameter: Strict temperature control during the addition of the nitrating mixture is paramount to prevent the formation of dinitrated by-products and ensure a high yield of the desired mononitrated product.[2][14][15]

For researchers in drug development and synthetic chemistry, the mixed-acid protocol offers a robust and scalable method. For applications requiring isomerically pure compounds, careful purification by fractional recrystallization or column chromatography will be necessary. Future work could explore milder, modern nitrating agents to potentially improve the isomer ratio and simplify handling, although these methods often come at a higher cost.

References

  • EduBirdie. (2021). Lab Report Nitration of Methylbenzoate.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. RSC Education. [Link]

  • Kamm, O., & Segur, J. B. Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G.
  • Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. [Link]

  • University of Colorado Boulder.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]

  • ACS Physical Chemistry Au. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. [Link]

  • Scribd. Nitration of Methyl Benzoate Experiment. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • PMC. (2025, May 28). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. [Link]

  • Chemistry LibreTexts. (2023, January 22). AR4. Activation and Deactivation. [Link]

  • Save My Exams. (2025, June 14). Electrophilic Substitution in Benzene (HL) (DP IB Chemistry): Revision Note. [Link]

  • Study Mind. (2022, April 19). Electrophilic Substitution Reactions in Benzene (A-Level Chemistry). [Link]

  • MDPI. (2021, May 28). Aromatic Nitroderivatives. [Link]

  • Allen Overseas. (2025, June 17). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. [Link]

  • PNAS. Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

  • IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • Doc Brown's Chemistry. nitration electrophilic substitution mechanism. [Link]

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Validation

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of successful research and development. Substituted nitrobenzoates, in particular, represent a class of molecules with significant potential, often serving as key intermediates in the synthesis of bioactive compounds.[1] Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed "fingerprint" of a molecule's carbon skeleton. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is dictated by the interplay of inductive and resonance effects of the various substituents on the aromatic ring.[1]

The Power of Substituent Effects in 13C NMR

The chemical shift of a carbon atom in a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents. These effects are transmitted through the sigma and pi electronic frameworks of the molecule. Additivity rules, based on empirical data from monosubstituted benzenes, allow for a reasonable prediction of chemical shifts in polysubstituted systems.[2][3]

The following table outlines the substituent chemical shifts (SCS) for the functional groups present in our target molecule. These values represent the change in chemical shift (in ppm) at the ipso, ortho, meta, and para carbons relative to benzene (δ = 128.5 ppm).

SubstituentIpso (C1)Ortho (C2)Meta (C3)Para (C4)
-CH₃ +8.9+0.7-0.1-2.9
-NO₂ +20.0-4.8+0.9+5.8
-F +34.8-12.9+1.4-4.5
-C(O)OH +2.1+1.50.0+5.1
Data for -C(O)OH is used as a proxy for -C(O)OCH₃.[2]

Note: While the additivity of these effects is a powerful predictive tool, steric interactions and electronic effects in heavily substituted rings can sometimes lead to deviations from the calculated values.[4]

Predicted 13C NMR Chemical Shifts for Methyl 5-fluoro-2-methyl-3-nitrobenzoate

By applying the SCS values from the table to the benzene backbone, we can estimate the 13C NMR chemical shifts for our target molecule. The numbering of the carbon atoms is as follows:

Caption: Numbering scheme for Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

The following table presents the calculated chemical shifts.

CarbonCalculation (Benzene + ΣSCS)Predicted δ (ppm)
C1 128.5 (benzene) + 2.1 (ipso-COOCH₃) + 0.7 (ortho-CH₃) + 0.0 (meta-NO₂) + 1.4 (meta-F)132.7
C2 128.5 (benzene) + 1.5 (ortho-COOCH₃) + 8.9 (ipso-CH₃) + 0.7 (ortho-NO₂) + 1.4 (meta-F)141.0
C3 128.5 (benzene) + 0.0 (meta-COOCH₃) + 0.7 (ortho-CH₃) + 20.0 (ipso-NO₂) + 1.4 (meta-F)150.6
C4 128.5 (benzene) + 5.1 (para-COOCH₃) + (-0.1) (meta-CH₃) + 0.9 (ortho-NO₂) + (-12.9) (ortho-F)121.5
C5 128.5 (benzene) + 0.0 (meta-COOCH₃) + (-0.1) (meta-CH₃) + 0.9 (para-NO₂) + 34.8 (ipso-F)164.1
C6 128.5 (benzene) + 1.5 (ortho-COOCH₃) + (-2.9) (para-CH₃) + 0.9 (meta-NO₂) + (-12.9) (ortho-F)115.1
C=O -~165-170
-OCH₃ -~52-53
-CH₃ -~15-20

Comparative Analysis with Analogous Compounds

To validate our predictions and gain a more nuanced understanding, we will now compare our calculated values with the experimental 13C NMR data of structurally similar molecules.

Table of Experimental 13C NMR Data for Analogous Compounds (in CDCl₃, δ in ppm)

CarbonMethyl 3-nitrobenzoate[5]Methyl 4-nitrobenzoate[5]Methyl 3-fluorobenzoate[5]
C1 131.7135.4132.3
C2 124.3123.5116.5
C3 148.1129.5164.9, 160.0 (C-F)
C4 127.2150.5125.2
C5 129.5123.5120.0, 119.6
C6 135.1130.6130.0, 129.8
C=O 164.7165.1165.7
-OCH₃ 52.652.852.2
Analysis of Substituent Effects: A Visual Guide

The following diagram illustrates the primary electronic influences of the substituents on the aromatic ring of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, which dictate the predicted 13C NMR chemical shifts.

Substituent_Effects substituents Substituents -F (Fluoro) -NO₂ (Nitro) -CH₃ (Methyl) -COOCH₃ (Methyl Ester) effects Electronic Effects - Inductive Effect (-I) - Resonance Effect (-R) - Inductive Effect (+I) - Resonance Effect (-R) substituents->effects exert ring_carbons Aromatic Carbons C1 C2 C3 C4 C5 C6 effects->ring_carbons influence predicted_shifts Predicted ¹³C Chemical Shifts (ppm) C1: ~133 C2: ~141 C3: ~151 C4: ~122 C5: ~164 C6: ~115 ring_carbons->predicted_shifts result in

Caption: Flowchart illustrating the influence of substituent electronic effects on the predicted 13C NMR chemical shifts.

Discussion of Predicted vs. Analogous Data

By comparing our predicted chemical shifts with the experimental data of the analogs, we can make several key observations:

  • Carbonyl and Methyl Carbons: The predicted ranges for the carbonyl carbon (~165-170 ppm) and the methoxy and methyl carbons (~52-53 ppm and ~15-20 ppm, respectively) are consistent with the experimental values observed in the analogous compounds.

  • Aromatic Carbons:

    • C1 (bearing the ester group): Our predicted value of 132.7 ppm is in good agreement with the experimental values for the analogous carbons in methyl 3-nitrobenzoate (131.7 ppm) and methyl 3-fluorobenzoate (132.3 ppm).

    • C3 (bearing the nitro group): The predicted shift of 150.6 ppm is slightly higher but in the same region as the carbon bearing the nitro group in methyl 3-nitrobenzoate (148.1 ppm) and methyl 4-nitrobenzoate (150.5 ppm).

    • C5 (bearing the fluorine atom): The predicted high downfield shift of 164.1 ppm is characteristic of a carbon directly attached to a highly electronegative fluorine atom, as seen in the C-F carbon of methyl 3-fluorobenzoate (164.9, 160.0 ppm).

    • Carbons adjacent to multiple substituents (C2, C4, C6): The chemical shifts of these carbons will be a composite of multiple ortho, meta, and para effects, making direct comparison more complex. However, the predicted values fall within the general aromatic region (110-160 ppm) and reflect the expected deshielding and shielding from the various substituents. For instance, the upfield shift predicted for C6 (115.1 ppm) is logical due to the shielding para effect of the methyl group and the ortho effect of the fluorine atom.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire an experimental 13C NMR spectrum of Methyl 5-fluoro-2-methyl-3-nitrobenzoate or similar compounds, the following protocol provides a standardized starting point.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.

  • Sample Amount: Weigh approximately 20-50 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for substituted benzoates.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Final Steps: Cap the NMR tube securely and clean the outside before insertion into the spectrometer.

NMR Data Acquisition Parameters

The following are typical parameters for a standard 13C NMR experiment on a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample.

ParameterValueRationale
Pulse Program zgpg30A standard pulse program for a proton-decoupled 13C experiment with a 30° pulse angle.
Solvent CDCl₃Common solvent for this class of compounds; its signal at ~77 ppm can be used for spectral calibration.
Temperature 298 KStandard room temperature acquisition.
Spectral Width (SW) ~250 ppmSufficient to cover the expected range of chemical shifts for most organic molecules.
Acquisition Time (AQ) 1-2 sA standard duration for good digital resolution.
Relaxation Delay (D1) 2-5 sAllows for sufficient relaxation of most carbon nuclei between pulses. Quaternary carbons may require longer delays for accurate quantification.
Number of Scans (NS) 1024 or moreDue to the low natural abundance of 13C, a significant number of scans are required to achieve a good signal-to-noise ratio.
Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak (e.g., CDCl₃) to its known value (δ ~77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This comparative guide provides a robust framework for understanding and predicting the 13C NMR chemical shifts of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. By leveraging the principles of substituent additivity and comparing with experimental data from analogous compounds, we have generated a reliable set of predicted chemical shifts. This approach not only serves as a valuable tool for the structural verification of this specific molecule but also reinforces the fundamental principles of interpreting 13C NMR spectra for complex substituted aromatic systems. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data for their own compounds of interest.

References

  • University of California, Irvine. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Pérez-García, M., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication.
  • Brown, W. P. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]

  • Ernst, L. (1975).
  • MDPI. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]

  • Tierney, D. L. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • Krygowski, T. M., & Stępień, B. T. (2005).
  • National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

Sources

Comparative

Comprehensive Characterization and Comparative Guide: Methyl 5-fluoro-2-methyl-3-nitrobenzoate in PARP Inhibitor Synthesis

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building block is not merely a matter of structural convenience; it is a strategic decision that dictates synthetic efficiency, regi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building block is not merely a matter of structural convenience; it is a strategic decision that dictates synthetic efficiency, regioselectivity, and the ultimate pharmacokinetic profile of the active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) against common alternatives[1]. It is designed to equip drug development professionals with the causality behind precursor selection and the self-validating experimental protocols required to characterize this critical intermediate, particularly in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors[2].

Structural & Functional Comparison (The "Why")

When synthesizing the complex dihydropyridophthalazinone core of modern PARP inhibitors, chemists frequently debate whether to build the functional groups sequentially or to utilize a heavily pre-functionalized starting material[2].

Using a simpler alternative like Methyl 5-fluoro-2-methylbenzoate requires a downstream nitration step[3]. Because the aromatic ring contains multiple directing groups (the electron-withdrawing ester/fluoro groups and the electron-donating methyl group), late-stage nitration yields a complex mixture of regioisomers. Separating these isomers requires exhaustive chromatography, drastically reducing the overall yield.

Conversely, Methyl 5-fluoro-2-methyl-3-nitrobenzoate bypasses this regioselectivity bottleneck. Furthermore, the presence of the fluorine atom at the 5-position is non-negotiable for advanced therapeutics; it blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the drug, while simultaneously modulating the pKa of the adjacent groups to optimize binding affinity in the PARP-1 catalytic domain.

Table 1: Structural and Functional Comparison of Benzoate Building Blocks
Feature / PropertyMethyl 5-fluoro-2-methyl-3-nitrobenzoate (Target)Methyl 5-fluoro-2-methylbenzoate (Alternative A)Methyl 2-methyl-3-nitrobenzoate (Alternative B)
CAS Number 697739-03-0[1]175278-29-2[3]192804-28-7
Regioselectivity Risk None. Pre-installed NO₂ group ensures correct orientation.High. Requires harsh nitration; yields mixed isomers.None. Pre-installed NO₂ group.
Metabolic Stability High. C-F bond blocks oxidative degradation.High. C-F bond present.Low. Lacks fluorine; susceptible to oxidation.
Role in Synthesis Optimal, high-yielding precursor for PARP inhibitors[2].Sub-optimal; introduces severe purification bottlenecks[3].Fluorine-deficient; yields APIs with poor pharmacokinetics.

Synthetic Integration & Application

The true value of this compound lies in its nitro group, which serves as a synthetic handle. Upon reduction to an aniline derivative, it rapidly undergoes cyclization with hydrazine to form the phthalazinone core essential for DNA repair inhibition in oncology applications[2].

G A Starting Material 5-Fluoro-2-methylbenzoic acid B Nitration & Esterification A->B C Target Compound Methyl 5-fluoro-2-methyl- 3-nitrobenzoate B->C D Reduction & Cyclization C->D E PARP Inhibitor (Phthalazinone core) D->E

Synthetic workflow from starting material to PARP inhibitor application.

Comprehensive Characterization Data (The "What")

To ensure the integrity of downstream reactions, the building block must be rigorously characterized. The presence of the highly electronegative fluorine atom and the electron-withdrawing nitro group significantly deshields the aromatic protons, pushing their NMR signals downfield[2].

Table 2: Quantitative Characterization Data Summary
Analytical ParameterValue / ResultAnalytical Method
Molecular Formula C₉H₈FNO₄[1]Elemental Analysis
Monoisotopic Mass 213.043 Da[4]HRMS
LC-MS (ESI+) m/z 214.051 [M+H]⁺[4]Quadrupole MS
¹H NMR (CDCl₃) δ 7.75 (dd, 1H), 7.61 (dd, 1H), 3.95 (s, 3H), 2.59 (s, 3H)[2]400 MHz NMR
¹H NMR (DMSO-d₆) δ 8.10 (dd, 1H), 7.88 (dd, 1H), 3.86 (s, 3H), 2.41 (s, 3H)[5]300 MHz NMR
HPLC Purity >98.0%Reverse-Phase HPLC-UV (254 nm)

Self-Validating Experimental Protocols (The "How")

A protocol is only as good as its ability to prove its own success. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.

Protocol 1: Multinuclear NMR Acquisition & Structural Elucidation
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is explicitly chosen over DMSO-d₆ for initial characterization. The highly polar nature of DMSO can cause broad water peaks that obscure the critical aliphatic methyl singlet at ~2.59 ppm. CDCl₃ provides a pristine window for both the methyl (2.59 ppm) and the methyl ester (3.95 ppm) singlets[2].

  • Step-by-Step Execution:

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal standard.

    • Tune the NMR probe to ¹H (400 MHz) and ¹⁹F (376 MHz) frequencies.

    • Acquire the ¹H spectrum using a standard 30° pulse sequence with a 2-second relaxation delay to ensure accurate integration of the sterically hindered methyl groups.

  • Self-Validation: The protocol self-validates by cross-referencing the integration ratios. The two aromatic doublets of doublets (7.75 and 7.61 ppm) must integrate to exactly 1H each, while the singlets must integrate to exactly 3H. Any deviation indicates incomplete esterification or regioisomeric contamination.

Protocol 2: LC-MS & HPLC Purity Validation
  • Causality of Ionization Mode: Positive Electrospray Ionization (ESI+) is utilized. While nitroaromatics often ionize well in negative mode, the presence of the basic methyl ester readily accepts a proton, making the [M+H]⁺ adduct at m/z 214.05 highly abundant and reliable for mass tracking[4].

  • Step-by-Step Execution:

    • Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile.

    • Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Self-Validation: By overlaying the UV chromatogram (extracted at 254 nm, where the conjugated nitrobenzoate system strongly absorbs) with the Total Ion Chromatogram (TIC), the system self-validates. If a UV peak lacks a corresponding m/z 214.05 mass, it immediately flags a non-target impurity.

G Prep Sample Preparation (Dissolution in CDCl3 / MeCN) HPLC HPLC-UV Analysis (Purity >98%) Prep->HPLC LCMS LC-MS (ESI+) Mass Confirmation [M+H]+ Prep->LCMS NMR 1H/13C/19F NMR Structural Elucidation Prep->NMR Valid Self-Validated Characterization Profile HPLC->Valid LCMS->Valid NMR->Valid

Self-validating analytical workflow for structural and purity confirmation.

References

  • PubChem. "Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 - CID 44203026". National Center for Biotechnology Information.
  • Medivation Technologies LLC. "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)". US Patent 10780088B2.
  • ChemicalBook. "Methyl 5-fluoro-2-methylbenzoate CAS#: 175278-29-2".
  • PubChemLite. "Methyl 5-fluoro-2-methyl-3-nitrobenzoate (C9H8FNO4) Mass Spectrometry Data". Université du Luxembourg.
  • Kangpu Biopharmaceuticals, Ltd. "Isoindoline derivative, intermediate, preparation method, pharmaceutical composition and use thereof". AU Patent 2015341301 B2.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-fluoro-5-methyl-3-nitrobenzoate proper disposal procedures

This guide outlines the operational safety and disposal protocols for Methyl 2-fluoro-5-methyl-3-nitrobenzoate . Advisory: While specific CAS numbers exist for various isomers (e.g., Methyl 5-fluoro-2-methyl-3-nitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for Methyl 2-fluoro-5-methyl-3-nitrobenzoate .

Advisory: While specific CAS numbers exist for various isomers (e.g., Methyl 5-fluoro-2-methyl-3-nitrobenzoate, CAS 697739-03-0), this guide applies the rigorous safety standards required for Fluorinated Nitroaromatic Esters . Due to the presence of both nitro (


) and fluoro (

) functional groups, this compound requires segregation from standard organic waste streams to prevent hazardous interactions and ensure compliant incineration.[1]

Part 1: Emergency & Chemical Profile

Chemical Identity & Properties
PropertyDetail
Chemical Name Methyl 2-fluoro-5-methyl-3-nitrobenzoate
Class Halogenated Nitroaromatic Ester
Molecular Formula

Physical State Solid (Crystalline powder, typically white to pale yellow)
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate, DCM
Key Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Thermal Decomposition (NOx, HF)
Critical Hazard Analysis (The "Why" Behind the Protocol)

Effective disposal requires understanding the specific risks posed by the molecule’s functional groups:

  • The Nitro Group (

    
    ): 
    
    • Risk: Nitroaromatics possess high chemical energy.[1] While this ester is generally stable, it can decompose violently if heated under confinement or subjected to strong shock/friction in dry, high-purity forms.[1]

    • Disposal Implication: Never dispose of large quantities (bulk >50g) in a single drum without pre-dissolution or stabilization.[1]

  • The Fluoro Group (

    
    ): 
    
    • Risk: Upon combustion (incineration), the fluorine atom hydrolyzes to form Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[1]

    • Disposal Implication: MANDATORY SEGREGATION. This must go into Halogenated Waste streams.[1] Standard incinerators lacking scrubbers cannot legally or safely process this waste.[1]

  • The Methyl Ester Group (

    
    ): 
    
    • Risk: Susceptible to hydrolysis in strong acids/bases.[1]

    • Disposal Implication: Avoid mixing with strong alkaline waste streams to prevent uncontrolled heat generation from hydrolysis.[1]

Part 2: Pre-Disposal Handling & Stabilization

Before moving waste to the central accumulation area, follow these bench-level protocols.

Solid Waste (Pure Substance, Spills, Weighing Boats)[1]
  • Containment: Do not throw loose powder into general trash.[1]

  • Primary Packaging: Place solid waste in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Label clearly as "Toxic Solid - Halogenated Organic."

Liquid Waste (Reaction Mixtures, Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible.[1]

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, Methanol.[1]

    • Avoid: Strong acids (Sulfuric), Strong bases (Sodium Hydroxide), or Amines (potential for exothermic nucleophilic aromatic substitution).[1]

  • Segregation: Pour into the Halogenated Organic Waste carboy.[1]

Part 3: Disposal Workflows

Waste Stream Decision Logic

This diagram illustrates the critical decision-making process for segregating this specific compound.

WasteSegregation Start Waste Generation: Methyl 2-fluoro-5-methyl-3-nitrobenzoate StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Powder StateCheck->SolidPath Powder/Debris LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix Bagging Double Bag in Polyethylene Label 'Toxic Solid' SolidPath->Bagging SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloWaste Halogenated Waste Stream (Contains F, Cl, Br) Bagging->HaloWaste Segregate as Solid Toxic SolventCheck->HaloWaste Yes (e.g., DCM) SolventCheck->HaloWaste No (e.g., MeOH) - Force to Halo Stream due to F-group NonHaloWaste Non-Halogenated Waste (DO NOT USE) SolventCheck->NonHaloWaste Incorrect Path Incineration High-Temp Incineration with HF Scrubbing HaloWaste->Incineration

Figure 1: Waste segregation logic ensuring Fluorine-containing compounds are routed to scrubbed incineration.[1]

Step-by-Step Disposal Procedure

Step 1: Classification & Labeling

  • RCRA Status: While not typically listed (P or U list) specifically by CAS, it is often regulated as a "Characteristic Waste" if ignitable (D001) or reactive.[1] Treat as Hazardous Waste .[1]

  • Label Requirements:

    • Constituents: Must list "Methyl 2-fluoro-5-methyl-3-nitrobenzoate" and the primary solvent (e.g., "Dichloromethane").[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1] If dissolved in flammable solvent, check "Flammable".[1]

Step 2: Container Selection

  • Material: HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if acidic impurities are suspected (corrosion risk).[1]

  • Venting: Use vented caps if the waste solution contains oxidizing agents or if there is any risk of slow decomposition/gas evolution.[1]

Step 3: Empty Container Management

  • Triple Rinse Rule:

    • Add a compatible solvent (e.g., Acetone or Methanol) to the empty bottle (approx. 5-10% volume).[1]

    • Cap and shake well.[1]

    • Pour rinsate into the Halogenated Organic Waste container.

    • Repeat 3 times.

    • Deface the label and discard the dry bottle as standard trash (or glass recycling if permitted by local EHS).[1]

Step 4: Final Destruction (Facility Level)

  • Method: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration .[1]

  • Requirement: The incinerator must be equipped with alkaline scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.[1]

Part 4: Regulatory & Safety Compliance

Storage Compatibility

Store waste containers in a cool, well-ventilated area.[1][2][3]

  • Incompatible with: Reducing agents (hydrides), strong bases, and amines.[1]

  • Segregation: Store away from flammables if the compound is in dry powder form (to reduce fire load near potential energetic sources).[1]

Spill Response (Small Scale)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Neutralization: Not typically required for the ester itself.[1]

  • Cleanup:

    • Dry Spill: Gently sweep into a dust pan or use a HEPA vacuum.[1] Avoid creating dust clouds.[1][2][4]

    • Wet Spill: Absorb with vermiculite or sand.[1]

  • Disposal: Place all cleanup materials into the Halogenated Waste solids bin.

Operational Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Zone cluster_Waste Waste Storage Area cluster_External External TSDF Experiment Synthesis/Usage Rinsing Triple Rinse (Solvent) Experiment->Rinsing Empty Bottles Carboy Halogenated Solvent Carboy Experiment->Carboy Liquids SolidBin Solid Toxic Waste Bin Experiment->SolidBin Solids/Wipes Rinsing->Carboy Rinsate Tagging Attach Hazardous Waste Tag Transport DOT Transport (UN 2811 / UN 1993) Tagging->Transport Carboy->Tagging SolidBin->Tagging Incinerator Rotary Kiln Incinerator (w/ Scrubber) Transport->Incinerator

Figure 2: Operational workflow from benchtop synthesis to final destruction.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44203026, Methyl 5-fluoro-2-methyl-3-nitrobenzoate.[1] PubChem.[1][5] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. [Link][1]

Sources

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